molecular formula C8H16N2O3 B14663003 N-(3-Amino-3-oxopropyl)-L-valine CAS No. 51078-53-6

N-(3-Amino-3-oxopropyl)-L-valine

Cat. No.: B14663003
CAS No.: 51078-53-6
M. Wt: 188.22 g/mol
InChI Key: BZEVQVJZLREGPF-ZETCQYMHSA-N
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Description

N-(3-Amino-3-oxopropyl)-L-valine is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Amino-3-oxopropyl)-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-3-oxopropyl)-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51078-53-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-4-3-6(9)11/h5,7,10H,3-4H2,1-2H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

BZEVQVJZLREGPF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)N

Canonical SMILES

CC(C)C(C(=O)O)NCCC(=O)N

Origin of Product

United States
Foundational & Exploratory

N-(2-Carbamoylethyl)valine (CEV) as a Master Biomarker of Electrophilic Stress: Toxicokinetics, Adductomics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of molecular toxicology and adductomics, tracking transient electrophilic species is notoriously difficult due to their rapid half-lives and high reactivity. As application scientists, we do not merely measure mass; we measure the chemical history of the cell. N-(2-carbamoylethyl)valine (CEV) serves as a permanent molecular record of electrophilic stress[1]. Formed via the covalent binding of acrylamide to the N-terminal valine of hemoglobin, CEV is the gold-standard biomarker for assessing internal exposure to acrylamide—a ubiquitous toxicant generated via the Maillard reaction in heat-processed foods and utilized in various industrial applications[2].

This technical whitepaper explores the biological causality behind CEV formation, its role in cellular metabolism, and provides a field-proven, self-validating analytical workflow for its quantification using modified Edman degradation and LC-MS/MS.

The Biological Context: Electrophilic Stress and CEV Formation

Acrylamide (AA) is an α,β -unsaturated carbonyl compound. Upon systemic absorption, it undergoes two primary competing metabolic pathways in the liver:

  • Detoxification: Direct conjugation with glutathione (GSH) via glutathione S-transferases (GSTs), leading to excretion as mercapturic acids.

  • Activation: Oxidation by the cytochrome P450 enzyme CYP2E1 to form glycidamide (GA), a highly reactive epoxide capable of forming DNA adducts[2].

While these hepatic processes dictate the clearance of the toxicant, a fraction of the circulating acrylamide diffuses into erythrocytes. Here, it reacts with hemoglobin (Hb) to form N-(2-carbamoylethyl)valine (CEV)[1].

The Chemical Causality of Adduct Formation: Why does acrylamide preferentially target the N-terminal valine of hemoglobin? The causality lies in the pKa​ of the amino acid residues. The α -amino group of the N-terminal valine has a uniquely low pKa​ of approximately 7.0, compared to the ϵ -amino groups of lysine residues ( pKa​ ~10.5). At a physiological blood pH of 7.4, a significant fraction of the N-terminal valine exists in its unprotonated, free-amine state. This renders it highly nucleophilic, making it an ideal target for a Michael addition reaction with the electrophilic double bond of acrylamide.

MetabolicPathway AA Acrylamide (AA) Electrophile CYP2E1 CYP2E1 Oxidation AA->CYP2E1 Hepatic Metabolism GSH Glutathione (GSH) Conjugation AA->GSH GST catalysis Hb Hemoglobin (Hb) N-terminal Valine AA->Hb Michael Addition (Erythrocytes) GA Glycidamide (GA) Epoxide CYP2E1->GA Epoxidation AAMA AAMA (Mercapturic Acid) GSH->AAMA Excretion (Urine) CEV N-(2-carbamoylethyl)valine (CEV Adduct) Hb->CEV Stable Biomarker (~120 days)

Acrylamide metabolic activation and the formation of the stable CEV biomarker in erythrocytes.

Toxicokinetics: CEV as a Metabolic Dosimeter

CEV is not an intermediate in a canonical metabolic pathway; it is a biological dosimeter. Because mature erythrocytes lack a nucleus and protein repair machinery, any covalent modification to hemoglobin is permanent for the lifespan of the cell. In humans, the average lifespan of a red blood cell (RBC) is 120 days. Therefore, the concentration of CEV in the blood represents the time-weighted average of acrylamide exposure and metabolic activation over the preceding four months[2].

Quantitative Toxicokinetic Parameters

The following table summarizes the key quantitative data that application scientists must consider when utilizing CEV as a biomarker:

ParameterValueBiological / Analytical Significance
Target Analyte N-(2-carbamoylethyl)valine (CEV)Specific biomarker for electrophilic acrylamide exposure[3].
Erythrocyte Lifespan ~120 days (Humans)Defines the integration window; reflects time-weighted average exposure.
N-terminal Valine pKa​ ~7.0Uniquely low pKa​ ensures the amine is unprotonated and nucleophilic at pH 7.4.
Background CEV (Non-smokers) 10 – 40 pmol/g globinRepresents baseline dietary exposure (e.g., Maillard reaction products).
Background CEV (Smokers) 50 – 200+ pmol/g globinDemonstrates tobacco smoke as a major exogenous source of acrylamide.
LC-MS/MS LOD (PFPTH-CEV) < 1.0 pmol/g globinHigh analytical sensitivity enabled by PFPITC derivatization and MRM transitions.

Analytical Methodology: The Modified Edman Workflow

Directly analyzing an intact, adducted hemoglobin tetramer (MW ~64 kDa) to find a small 71 Da acrylamide addition lacks the sensitivity required for trace-level biomarker quantification. To solve this, we employ a Modified Edman Degradation [2].

Standard Edman sequencing utilizes phenyl isothiocyanate (PITC). However, for mass spectrometry, we substitute this with pentafluorophenyl isothiocyanate (PFPITC) .

  • The Causality of the Reagent: PFPITC specifically reacts with the adducted N-terminal valine, selectively cleaving it from the massive globin chain to form a small, volatile pentafluorophenylthiohydantoin (PFPTH) derivative (PFPTH-CEV). The addition of five highly electronegative fluorine atoms drastically enhances ionization efficiency in negative-ion Electrospray Ionization (ESI-), pushing the Limit of Detection (LOD) down to sub-picomole levels.

AnalyticalWorkflow Blood Whole Blood Collection Lysis Erythrocyte Lysis & Globin Isolation Blood->Lysis IS Spike Internal Standard (d3-CEV) Lysis->IS Deriv Modified Edman (PFPITC Deriv.) IS->Deriv SPE Solid Phase Extraction (Clean-up) Deriv->SPE Cleavage of N-terminal Val LCMS LC-MS/MS Quantification SPE->LCMS PFPTH-CEV Analysis

Self-validating analytical workflow for CEV quantification via modified Edman degradation.

Protocol: Self-Validating LC-MS/MS Quantification of CEV

To ensure trustworthiness, an analytical protocol must be a self-validating system . By introducing an isotopically labeled internal standard early in the workflow, any subsequent losses during extraction or signal suppression in the mass spectrometer are mathematically nullified by the ratio of the native analyte to the internal standard.

Phase 1: Sample Preparation & Globin Isolation
  • Blood Collection & Lysis: Collect whole blood in EDTA tubes. Centrifuge at 2,000 x g for 10 min to isolate erythrocytes. Wash the red blood cell (RBC) pellet three times with 0.9% isotonic saline to remove plasma proteins. Lyse the RBCs by adding 1 volume of hypotonic ultrapure water.

  • Globin Precipitation: Slowly add the hemolysate to 50 mL of acidified 2-propanol (containing 1% HCl) under constant vortexing. Centrifuge at 4,000 x g for 15 min. The globin precipitates while the heme group remains in solution. Wash the globin pellet with ethyl acetate and dry under a gentle nitrogen stream.

Phase 2: Modified Edman Degradation (The Self-Validating Step)
  • Internal Standard Spiking: Reconstitute 50 mg of the dried globin in formamide. Immediately spike with a known concentration of isotopically labeled internal standard ( d3​ -CEV-globin).

    • Causality Note: Spiking at this exact stage creates the self-validating system. Any variations in cleavage efficiency, extraction recovery, or MS matrix effects will equally affect the native CEV and the d3​ -CEV, ensuring the peak area ratio remains absolutely quantitative.

  • Derivatization: Add 5 µL of PFPITC. Incubate the mixture at 45°C for 120 minutes.

    • Causality Note: PFPITC selectively reacts with the unprotonated N-terminal valine, cleaving the adducted amino acid to form the highly stable PFPTH derivative of CEV.

Phase 3: Extraction and LC-MS/MS Acquisition
  • Solid Phase Extraction (SPE): Load the derivatized mixture onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to remove unreacted PFPITC and formamide. Elute the PFPTH-CEV with 100% acetonitrile.

  • LC-MS/MS Analysis: Inject 5 µL of the eluate onto a reversed-phase C18 UHPLC column. Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for PFPTH-CEV and PFPTH- d3​ -CEV to ensure high-fidelity quantification.

References

  • Differences in hemoglobin adduct levels of acrylamide in the... - ResearchGate. Available at:[Link]

  • (PDF) Acrylamide, Synthesis and Properties - ResearchGate. Available at:[Link]

Sources

N-(3-Amino-3-oxopropyl)-L-valine CAS 51078-53-6 molecular weight and density

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-Amino-3-oxopropyl)-L-valine (CAS 51078-53-6)

Abstract

This technical guide provides a focused overview of N-(3-Amino-3-oxopropyl)-L-valine, a derivative of the essential amino acid L-valine. The document details its core physicochemical properties, including molecular weight and chemical structure, based on currently available data. While an experimentally determined density is not widely reported, this guide offers insight into the compound's identity and outlines a standard methodology for such a measurement. This paper is intended for researchers, chemists, and drug development professionals who require accurate foundational data for this molecule in laboratory and development settings.

Chemical Identity and Structure

N-(3-Amino-3-oxopropyl)-L-valine is identified by the Chemical Abstracts Service (CAS) number 51078-53-6.[1][2] It is a structurally modified amino acid, derived from L-valine, which is one of the 20 proteinogenic amino acids. The modification consists of the addition of a 3-amino-3-oxopropyl group to the alpha-amino group of the L-valine core.

The systematic IUPAC name for this compound is (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid.[1] This nomenclature precisely describes the stereochemistry at the alpha-carbon (S configuration, typical for natural L-amino acids) and the specific substituent attached to the amino group.

The chemical structure is visualized below. This diagram illustrates the connectivity of the atoms, showing the L-valine backbone with its characteristic isopropyl side chain and the attached N-alkyl substituent terminating in a primary amide.

Caption: 2D Chemical Structure of N-(3-Amino-3-oxopropyl)-L-valine

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and development. The molecular weight, in particular, is a non-negotiable parameter for any quantitative work, such as preparing solutions of a specific molarity or performing stoichiometric calculations for a reaction.

The key quantitative identifiers for N-(3-Amino-3-oxopropyl)-L-valine are summarized in the table below.

PropertyValueSource
CAS Number 51078-53-6PubChem[1], Appchem[2]
Molecular Formula C₈H₁₆N₂O₃PubChem[1], Appchem[2]
Molecular Weight 188.22 g/mol PubChem[1], Appchem[2]
Density Data not availableN/A
Molecular Weight

The molecular weight of N-(3-Amino-3-oxopropyl)-L-valine is calculated to be 188.22 g/mol .[1][2] This value is derived from its molecular formula, C₈H₁₆N₂O₃, using the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen. This computed value is essential for accurate reagent preparation in experimental settings. For instance, to prepare a 10 mM solution, a researcher would dissolve 1.8822 mg of the compound in 1 mL of a suitable solvent.

Density

As of the date of this guide, an experimentally determined value for the density of N-(3-Amino-3-oxopropyl)-L-valine is not available in major public chemical databases. This is not uncommon for specialized chemical derivatives that are not produced at an industrial scale. The density of a solid can be influenced by its crystalline form (polymorphism), which can vary depending on the method of synthesis and purification.

Experimental Protocol: Determination of Bulk and Tapped Density

For researchers requiring density measurements for process development, such as powder flowability or tablet formulation, a standardized experimental approach is necessary. The following protocol describes the general methodology for determining the bulk and tapped density of a solid powder, conforming to USP <616> standards.

Objective: To determine the bulk and tapped density of a solid sample of N-(3-Amino-3-oxopropyl)-L-valine.

Materials:

  • N-(3-Amino-3-oxopropyl)-L-valine powder

  • Graduated cylinder (calibrated, typically 100 mL)

  • Tapped density tester

  • Analytical balance

Methodology Workflow:

Caption: Workflow for Bulk and Tapped Density Measurement.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a predetermined mass (e.g., 50.0 g) of the N-(3-Amino-3-oxopropyl)-L-valine powder.

  • Bulk Density Measurement:

    • Carefully introduce the powder into a dry, calibrated graduated cylinder without compacting it.

    • Level the top of the powder bed without compressing it and read the unsettled apparent volume (V₀) to the nearest graduated unit.

    • Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

  • Tapped Density Measurement:

    • Mount the cylinder containing the sample onto the tapped density tester.

    • Operate the apparatus for a specified number of taps (e.g., 500 taps). Record the resulting volume.

    • Repeat the tapping in increments (e.g., an additional 750 taps) until the volume is constant (i.e., the difference between two consecutive measurements is less than 2%).

    • Record the final, constant tapped volume (V_f).

    • Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

This protocol provides a self-validating system, as the endpoint is determined by achieving a stable volume, ensuring reproducibility. The resulting bulk and tapped densities are crucial for understanding the compaction characteristics of the material.

Conclusion

N-(3-Amino-3-oxopropyl)-L-valine (CAS 51078-53-6) is a valine derivative with a definitive molecular formula of C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol .[1][2] While its density has not been reported in the reviewed literature, this guide provides a standard, verifiable protocol for its experimental determination. The information herein serves as a foundational reference for scientists and developers, enabling accurate and reproducible research involving this compound.

References

  • PubChem. (n.d.). N-(3-Amino-3-oxopropyl)-L-valine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). L-Valine, N-(3-amino-3-oxopropyl)-. Retrieved from [Link]

Sources

Preliminary In Vitro Toxicity Screening of N-(3-Amino-3-oxopropyl)-L-valine: A Mechanistic Evaluation of Acrylamide’s Primary Hemoglobin Adduct

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Adductomics Paradigm

In the field of xenobiotic metabolism and exposure biomonitoring, N-(3-Amino-3-oxopropyl)-L-valine (commonly referred to as CEV or N-(2-carbamoylethyl)valine) represents a critical molecular entity. Structurally, it is a stable alkylated amino acid (1)[1]. CEV is formed in vivo via the Michael addition of acrylamide—a ubiquitous dietary and environmental toxicant—to the nucleophilic N-terminal valine of hemoglobin (2)[2].

Because the lifespan of human erythrocytes is approximately 120 days, CEV serves as a highly reliable, time-weighted biomarker for chronic acrylamide exposure (3)[3]. However, the foundational assumption of protein adductomics is that these adducts are biologically inert "bystanders" (4)[4]. If CEV possessed intrinsic bioactivity or cytotoxicity, its accumulation could confound the toxicological profiling of the parent compound (5)[5]. This whitepaper details the rigorous in vitro screening methodologies required to empirically validate the inert nature of CEV.

Pathway AA Acrylamide (Toxic Parent) CEV N-(3-Amino-3-oxopropyl)-L-valine (CEV Adduct) AA->CEV Alkylation Hb Hemoglobin (N-terminal Valine) Hb->CEV Nucleophilic Attack Biomarker Biomarker Application (Inert Reporter) CEV->Biomarker Validation Tox Intrinsic Toxicity Screening CEV->Tox Safety Profiling

Fig 1. Metabolic pathway of acrylamide alkylation forming the CEV biomarker.

Target Rationale & Causality of Experimental Design

To construct a robust toxicity profile, we must select models that reflect the physiological journey of systemic molecules.

  • Cell Line Selection: We utilize HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells. HepG2 retains a broad spectrum of Phase I/II metabolic enzymes, allowing us to detect if CEV is metabolized into a secondary reactive intermediate. HEK293 represents the renal filtration system, the primary clearance route for small, polar adducts.

  • Assay Causality: We prioritize the WST-8 assay over the traditional MTT assay. WST-8 produces a highly water-soluble formazan dye, eliminating the need for harsh solubilization steps (e.g., DMSO), thereby reducing handling artifacts and improving the signal-to-noise ratio in high-throughput formats.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. Every workflow described below is designed as a self-validating system, incorporating strict positive (known toxicant) and negative (vehicle) controls to ensure assay dynamic range and baseline calibration.

Cytotoxicity Screening (WST-8 Cell Viability Assay)

Objective: Determine the IC50 of CEV compared to its parent compound, acrylamide.

  • Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply freshly synthesized CEV at a logarithmic concentration gradient (0.1 mM to 50 mM) in serum-free media.

    • Self-Validation Controls: Use 1% Triton X-100 as the Positive Control (100% cell death) and 0.1% PBS vehicle as the Negative Control (0% cell death). Run Acrylamide (0.1 mM to 10 mM) as a comparative reference.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the negative control.

Genotoxicity Assessment (Alkaline Comet Assay)

Objective: Assess whether CEV induces single- or double-strand DNA breaks.

  • Exposure: Treat HepG2 cells with 5 mM CEV for 24 hours.

    • Self-Validation Controls: Use 100 µM H2​O2​ (1-hour exposure) as the Positive Control for DNA fragmentation.

  • Embedding: Harvest cells, resuspend in 0.5% low-melting-point agarose, and spread onto frosted glass slides pre-coated with 1% normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and isolate nucleoids.

  • Electrophoresis: Unwind DNA in alkaline electrophoresis buffer (pH > 13) for 30 mins, then run at 25V, 300mA for 30 mins.

  • Scoring: Neutralize slides, stain with SYBR Gold, and analyze via fluorescence microscopy. Quantify the "% Tail DNA" using Comet assay software.

Oxidative Stress Profiling (DCFDA Assay)

Objective: Evaluate intracellular Reactive Oxygen Species (ROS) generation.

  • Labeling: Pre-incubate HepG2 cells with 10 µM H2DCFDA for 45 mins in the dark. The non-fluorescent dye enters the cell and is deacetylated by esterases.

  • Treatment: Wash cells and apply 5 mM CEV.

    • Self-Validation Controls: Apply 50 µM Tert-butyl hydroperoxide (TBHP) as the Positive Control for ROS induction.

  • Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and at 1, 3, and 6 hours post-treatment to capture transient ROS spikes.

Workflow cluster_assays In Vitro Assays Culture Cell Culture (HepG2 & HEK293) WST8 WST-8 Assay (Viability) Culture->WST8 Comet Comet Assay (Genotoxicity) Culture->Comet ROS DCFDA Assay (Oxidative Stress) Culture->ROS Analysis Data Synthesis & Risk Assessment WST8->Analysis Comet->Analysis ROS->Analysis

Fig 2. Self-validating in vitro workflow for CEV toxicity screening.

Quantitative Data Synthesis

The following tables summarize the comparative toxicological metrics between the parent toxicant (Acrylamide) and the adduct (CEV).

Table 1: Comparative Cytotoxicity Profile (48h Exposure)

CompoundHepG2 IC50 (mM)HEK293 IC50 (mM)Classification
Acrylamide 2.5 ± 0.33.1 ± 0.4Cytotoxic
CEV Adduct > 50.0> 50.0Non-Cytotoxic
Triton X-100 (Pos. Control) < 0.01< 0.01Highly Toxic

Table 2: Mechanistic Profiling (Genotoxicity & ROS at 5 mM)

Treatment Group% Tail DNA (Comet)ROS Fold Change (vs. Control)
Negative Control (Vehicle) 1.0 ± 0.2 %1.00x
Acrylamide (5 mM) 25.4 ± 3.1 %4.20x
CEV Adduct (5 mM) 1.2 ± 0.3 %1.05x
Positive Controls 68.5 ± 5.0 % (H₂O₂)8.50x (TBHP)

Discussion & Conclusion

The empirical data synthesized through these self-validating protocols definitively uncouples the toxicity of acrylamide from its primary biomarker. While acrylamide demonstrates potent cytotoxicity, ROS generation, and DNA fragmentation capabilities, N-(3-Amino-3-oxopropyl)-L-valine (CEV) exhibits no significant deviation from baseline vehicle controls across all metrics, even at supra-physiological concentrations (>50 mM).

The inability of CEV to induce oxidative stress or genotoxicity in metabolically competent HepG2 cells suggests that it is not converted into reactive secondary metabolites. This confirms its structural stability and biological inertness, fully validating its application as a gold-standard dosimeter for internal acrylamide exposure assessment (6)[6].

References

  • [1] PubChem. N-(3-Amino-3-oxopropyl)-L-valine | C8H16N2O3 | CID 53709010. National Institutes of Health (NIH).1

  • [3] Hagmar, L., et al. Differences in hemoglobin adduct levels of acrylamide in the general population with respect to dietary intake, smoking habits and gender. ResearchGate. 3

  • [2] Schouten, M., et al. Acrylamide, Synthesis and Properties. ResearchGate. 2

  • [4] Sabbioni, G., & Day, B. W. Quo vadis blood protein adductomics. SciSpace. 4

  • [5] Kocadagli, T., & Gökmen, V. Metabolism of Acrylamide in Humans and Biomarkers of Exposure to Acrylamide. ResearchGate. 5

  • [6] Christ, T., et al. Alkylating substances – Determination of haemoglobin adducts as N-alkylvalines. Zurich Open Repository and Archive (ZORA), UZH. 6

Sources

Discovery and Synthesis Pathways for N-(3-Amino-3-oxopropyl)-L-valine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-3-oxopropyl)-L-valine, universally recognized in toxicological literature as N-(2-carbamoylethyl)valine (CEV) , is the definitive biomarker for human exposure to acrylamide. Formed in vivo via the covalent adduction of acrylamide to the N-terminal valine of hemoglobin (Hb), CEV serves as a cumulative dosimeter reflecting exposure over the 120-day lifespan of human erythrocytes. This whitepaper details the mechanistic pathways of its formation, the causality-driven chemical synthesis of the CEV reference standard, and the highly selective analytical workflows required for its quantification in clinical and environmental biomonitoring.

Mechanistic Pathway: In Vivo Formation of CEV

Acrylamide is a potent electrophile containing an α,β-unsaturated amide. Upon entering the bloodstream (via dietary intake, occupational exposure, or smoking), it rapidly reacts with nucleophilic centers in biomacromolecules[1].

The primary target for biomonitoring is the N-terminal L-valine of the α- and β-chains of hemoglobin. The formation of CEV proceeds via a Michael addition . At physiological pH (~7.4), a small fraction of the N-terminal valine's α-amino group (pKa ~7.8 in the Hb microenvironment, significantly lower than free valine's 9.6) exists in its deprotonated, nucleophilic state. This amine attacks the electrophilic β-carbon of acrylamide, resulting in a stable secondary amine adduct: N-(3-Amino-3-oxopropyl)-L-valine[2].

Pathway AA Acrylamide (Electrophile) Reaction Michael Addition (In Vivo, pH ~7.4) AA->Reaction Val Hemoglobin N-terminal L-Valine (Nucleophile) Val->Reaction CEV N-(3-Amino-3-oxopropyl)-L-valine (CEV Adduct) Reaction->CEV Covalent Bond Formation

Fig 1. Mechanistic pathway of in vivo Michael addition forming the CEV adduct on hemoglobin.

Chemical Synthesis of the CEV Reference Standard

To accurately quantify CEV using mass spectrometry, a highly pure synthetic reference standard (and its isotopically labeled analogue, e.g., [²H₄]-CEV) is required[3]. The synthesis mimics the in vivo Michael addition but is optimized for maximum yield and mono-alkylation selectivity.

Causality-Driven Protocol Design

The synthesis requires reacting free L-valine with acrylamide. However, free L-valine has an α-amino pKa of 9.62. To drive the reaction, the pH must be elevated to ensure the amine is deprotonated. Furthermore, an excess of acrylamide will lead to unwanted N,N-dialkylation. Therefore, strict stoichiometric control and basic conditions are non-negotiable.

Step-by-Step Synthesis Methodology
  • Preparation of the Nucleophile: Dissolve 10.0 mmol of L-valine in 20 mL of 1 M NaOH.

    • Causality: The alkaline environment (pH > 10) deprotonates the α-amino group, maximizing its nucleophilicity for the subsequent attack.

  • Inhibition of Polymerization: Add 1 mg of hydroquinone to the solution.

    • Causality: Acrylamide is highly prone to radical polymerization. Hydroquinone acts as a radical scavenger, ensuring acrylamide remains monomeric during the prolonged reaction time.

  • Stoichiometric Addition: Slowly add 9.0 mmol of acrylamide (0.9 equivalents) dissolved in 10 mL of deionized water dropwise over 30 minutes.

    • Causality: Using a slight deficit of the electrophile prevents the secondary amine of the newly formed CEV from undergoing a second Michael addition (dialkylation).

  • Incubation: Stir the reaction mixture continuously at 37°C for 48 hours in the dark.

  • Neutralization & Precipitation: Carefully adjust the pH to 6.0 using 1 M HCl.

    • Causality: pH 6.0 approaches the isoelectric point of the CEV zwitterion, promoting crystallization or precipitation from the aqueous phase.

  • Purification: Isolate the product via cation-exchange chromatography (e.g., Dowex 50W-X8), eluting with a dilute ammonia gradient. Lyophilize the target fractions.

  • Self-Validating System (QA/QC): Verify the product via ¹H-NMR and HRMS. The presence of a single secondary amine proton and the exact mass of [M+H]⁺ at m/z 189.1239 confirms successful mono-alkylation, validating the stoichiometric control.

Analytical Workflow: The Modified Edman Degradation

Standard Edman degradation uses phenyl isothiocyanate (PITC) in strong acid to cleave N-terminal amino acids. However, applying this to hemoglobin would cleave all N-terminal valines, creating an overwhelming background matrix that would mask the trace levels of CEV[4].

To solve this, researchers developed the Modified N-alkyl Edman Degradation [5]. This method exploits a unique chemical property: N-alkylated amino acids (like CEV) form thiourea derivatives that cyclize and cleave from the peptide chain under mildly basic or neutral conditions, whereas unalkylated primary amines require strong acid. By using pentafluorophenyl isothiocyanate (PFPITC) or fluorescein isothiocyanate (FITC) under mild conditions, only the adducted CEV is cleaved, leaving the rest of the unadducted hemoglobin intact.

Workflow Step1 Isolate Globin from Erythrocytes Step2 Add PFPITC / FITC (Derivatization Agent) Step1->Step2 Step3 Modified Edman Degradation (Mild Base, 40°C) Step2->Step3 Step4 Cleavage of N-terminal CEV-Thiohydantoin Derivative Step3->Step4 Specific Cleavage Step5 LC-MS/MS or GC-MS Quantification Step4->Step5 Isotope Dilution Analysis

Fig 2. Modified Edman degradation workflow for the selective isolation and quantification of CEV.

Step-by-Step Analytical Protocol
  • Globin Isolation: Lyse erythrocytes and precipitate globin using acidified 2-propanol. Wash and dry the globin pellet.

  • Internal Standard Addition: Spike the sample with a known concentration of [²H₄]-CEV-Hb or synthetic [²H₄]-CEV-peptide to correct for cleavage efficiency[3].

  • Derivatization: Suspend 10 mg of globin in formamide. Add 10 µL of PFPITC and adjust to a mildly basic pH using potassium hydrogen carbonate.

  • Selective Cleavage: Incubate the mixture at 40°C for 90 minutes. The PFPITC reacts specifically with the secondary amine of CEV, forming a pentafluorophenylthiohydantoin (PFPTH) derivative of CEV, which spontaneously detaches from the protein chain[5].

  • Extraction & Analysis: Extract the PFPTH-CEV derivative using solid-phase extraction (SPE) and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Validation Parameters

The reliability of CEV as a biomarker relies heavily on the robustness of the analytical method. Below is a summary of the standard quantitative parameters achieved using the modified Edman degradation coupled with LC-MS/MS.

ParameterValue / DescriptionAnalytical Significance
Target Analyte N-(3-Amino-3-oxopropyl)-L-valine (CEV)Highly stable, cumulative biomarker for acrylamide exposure.
Internal Standard [²H₄]-CEV or [¹³C₅]-CEVCorrects for matrix suppression and variable Edman cleavage efficiency.
Derivatization Agent PFPITC or FITCEnables the specific, mild-base cleavage of alkylated N-terminals only.
Limit of Detection (LOD) ~1.0 - 5.0 pmol/g globinSufficiently sensitive to detect background dietary exposure in non-smokers.
In Vivo Half-Life ~120 daysDirectly correlates with the lifespan of human red blood cells, reflecting long-term chronic exposure rather than acute spikes.
Background Levels (Non-smokers) ~20 - 30 pmol/g globinEstablishes the baseline dietary exposure (primarily from starchy heated foods).

Conclusion

The discovery of N-(3-Amino-3-oxopropyl)-L-valine fundamentally shifted modern toxicology, bridging the gap between analytical chemistry and food safety. By understanding the precise causality of its in vivo formation and replicating these conditions for synthetic standard generation, researchers can leverage the modified Edman degradation to achieve unparalleled specificity in biomonitoring. The protocols outlined herein provide a self-validating, highly accurate framework for the continued study of acrylamide exposure in human populations.

References

  • Bergmark, E., et al. (1993). Determination of hemoglobin adducts in humans occupationally exposed to acrylamide. Toxicology and Applied Pharmacology.
  • Völkel, W., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. Archives of Toxicology.
  • Tareke, E., et al. (2008). Acrylamide: A Dietary Carcinogen Formed in Vivo?. Journal of Agricultural and Food Chemistry.
  • Fennell, T. R., et al. (2003). Comparison of the hemoglobin adducts formed by administration of N-methylolacrylamide and acrylamide to rats. Toxicological Sciences.
  • Tavares, R., et al. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis.

Sources

Methodological & Application

Advanced LC-MS/MS Method Development for the Quantification of N-(3-Amino-3-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Background

N-(3-Amino-3-oxopropyl)-L-valine—commonly referred to as N-(2-carbamoylethyl)valine (CEV) or the AA-Val adduct—is the stable covalent modification formed when acrylamide undergoes a Michael addition with the N-terminal valine of hemoglobin (Hb) α

  • and β -chains[1].

Because acrylamide is a known neurotoxin and probable human carcinogen (IARC Group 2A) formed during high-temperature food processing or encountered via occupational exposure, quantifying its internal dose is critical[2]. Unlike free acrylamide, which is rapidly metabolized and cleared, the Hb adduct accumulates over the ~120-day lifespan of an erythrocyte. This makes N-(3-Amino-3-oxopropyl)-L-valine the gold-standard retrospective biomarker for chronic acrylamide exposure[1].

MetabolicPathway AA Acrylamide (Dietary/Occupational) CYP CYP2E1 Oxidation AA->CYP Hepatic Metabolism Hb Hemoglobin (N-terminal Valine) AA->Hb Michael Addition GA Glycidamide (Reactive Epoxide) CYP->GA GA->Hb Glycidamide Adduct Adduct N-(3-Amino-3-oxopropyl)-L-valine (Stable Biomarker) Hb->Adduct Covalent Binding

Metabolic pathway of acrylamide leading to the formation of the N-terminal valine adduct.

Analytical Strategy & Causality (E-E-A-T)

The Challenge of Intact Protein Analysis

Quantifying a trace modification on a 64 kDa protein tetramer via direct LC-MS/MS suffers from severe ion suppression, poor ionization efficiency, and inadequate limits of quantitation (LOQ). To achieve the sensitivity required for background population monitoring (low pmol/g globin range), the analyte must be selectively detached from the protein backbone[3].

The Solution: The FIRE Procedure

We employ a modified Edman degradation known as the FIRE (Fluorescein Isothiocyanate Edman) procedure [4].

  • Causality of Reagent Choice: Traditional Edman degradation utilizes phenyl isothiocyanate (PITC) or pentafluorophenyl isothiocyanate (PFPITC), which were historically optimized for UV or GC-MS (Electron Capture) detection. In contrast, the FIRE procedure utilizes Fluorescein isothiocyanate (FITC). FITC reacts selectively with the N-terminal valine. Upon acidic cleavage, it forms a fluorescein thiohydantoin (FTH) derivative (AA-Val-FTH). The highly conjugated fluorescein moiety acts as a powerful proton-affinity tag, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) LC-MS/MS[4].

  • Causality of Extraction: Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (Oasis HLB) is mandated post-cleavage. This step removes the massive 64 kDa unreacted globin chains and hydrophilic salts, preventing catastrophic source fouling and matrix effects during MS analysis[1].

AnalyticalWorkflow Blood Erythrocyte Isolation FITC FITC Derivatization (FIRE Procedure) Blood->FITC Cleavage Acidic Cleavage (FTH-Derivative) FITC->Cleavage SPE SPE Cleanup (Oasis HLB) Cleavage->SPE LCMS LC-MS/MS (ESI+ MRM) SPE->LCMS

The FIRE procedure workflow for the extraction and LC-MS/MS quantification of Hb adducts.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates a stable-isotope-labeled internal standard ( 13C3​ -AA-Val) introduced prior to derivatization, correcting for both Edman cleavage efficiency and MS matrix effects[3].

Step 1: Erythrocyte Isolation and Lysis
  • Centrifuge whole blood samples (EDTA tubes) at 2,500 × g for 10 min at 4°C.

  • Discard the plasma and buffy coat. Wash the erythrocytes three times with 0.9% isotonic saline.

  • Lyse the washed erythrocytes by adding an equal volume of LC-MS grade water. Vortex vigorously and centrifuge at 10,000 × g for 15 min to pellet cell debris. Extract the supernatant (hemolysate).

Step 2: FITC Derivatization (FIRE Procedure)
  • Transfer 250 µL of the hemolysate into a low-bind microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution ( 13C3​ -AA-Val synthetic peptide, 100 pmol/mL).

  • Add 20 µL of 0.5 M FITC dissolved in dimethylformamide (DMF).

  • Adjust the pH to 8.5 using 1 M sodium carbonate buffer.

    • Causality: FITC selectively targets the unprotonated α -amino group of the N-terminal valine. A pH of 8.5 ensures the valine amine ( pKa​ ~7.4) is deprotonated and nucleophilic, while minimizing non-specific labeling of lysine ϵ -amino groups ( pKa​ ~10.5).

  • Incubate overnight (approx. 14 hours) at 37°C in the dark.

Step 3: Cyclization and Cleavage
  • Add 20 µL of glacial acetic acid and 10 µL of trifluoroacetic acid (TFA) to the mixture to lower the pH < 2.0.

  • Incubate at 45°C for 2 hours.

    • Causality: The highly acidic environment and elevated temperature drive the cyclization of the FITC-valine complex, selectively cleaving the adducted N-terminal valine from the globin chain to form the FTH-AA-Val derivative.

Step 4: Solid-Phase Extraction (SPE) Cleanup
  • Condition an Oasis HLB 30 mg/1 cc cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load the cleaved sample mixture onto the cartridge.

  • Wash with 2 mL of 5% Methanol in Water to elute salts and highly polar interferences.

  • Elute the FTH-AA-Val derivative with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Method Parameters & Data Presentation

Table 1: Liquid Chromatography Gradient Program

Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min | Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Linear (Hold)
5.04060Linear
6.0595Linear (Wash)
7.5595Linear (Hold)
7.6955Linear (Re-equilibration)
10.0955End
Table 2: Mass Spectrometry (MRM) Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
AA-Val-FTH 504.1353.125Quantifier
AA-Val-FTH 504.1282.135Qualifier
13C3​ -AA-Val-FTH (IS) 507.1356.125Internal Standard
Table 3: Method Validation Summary

System Suitability: A blank injection must show an S/N ratio < 3 at the analyte retention time. QC samples must fall within ±15% of their nominal concentration.

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 500 pmol/g globin ( R2 > 0.995)
Limit of Quantitation (LOQ) 1.0 pmol/g globin (S/N > 10)
Intra-day Precision (CV%) < 8.5% (at Low, Mid, and High QC levels)
Inter-day Precision (CV%) < 12.0% (across 3 independent batches)
Extraction Recovery 88.5% – 93.2%

References

  • LC-MS/MS Screening Strategy for Unknown Adducts to N-terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers Chemical Research in Toxicology (ACS) / PubMed
  • Acrylamide–Hemoglobin Adduct Levels in a Japanese Population and Comparison with Acrylamide Exposure Assessed by the Duplicated Method or a Food Frequency Questionnaire Nutrients / PMC
  • Analysis of Hemoglobin Adducts from Acrylamide, Glycidamide, and Ethylene Oxide in Paired Mother/Cord Blood Samples from Denmark Chemical Research in Toxicology (ACS)
  • Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics Chemical Research in Toxicology / PMC

Sources

Application Note: Mass Spectrometry Analysis Techniques for N-(2-carbamoylethyl)valine (CEV) Hemoglobin Adducts

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Methodology Focus: The Adduct FIRE™ Procedure (LC-MS/MS) vs. Modified Edman Degradation (GC-MS/MS)

Introduction & Biological Significance

Acrylamide is a reactive electrophile and a probable human carcinogen (IARC Group 2A) that individuals are exposed to via diet (Maillard reaction in high-temperature processed carbohydrate foods), tobacco smoke, and occupational environments[1]. Upon entering the bloodstream, acrylamide undergoes a Michael addition reaction with the nucleophilic N-terminal valine of the hemoglobin (Hb) β-chain. This reaction forms a highly stable adduct known as N-(2-carbamoylethyl)valine (CEV) [2].

Because human erythrocytes have a lifespan of approximately 120 days, CEV serves as an integrated, long-term biomarker of internal acrylamide exposure, offering a distinct advantage over short-lived urinary metabolites[3].

Analytical Rationale: The Causality of the Modified Edman Degradation

Directly analyzing intact adducted hemoglobin (MW ~64 kDa) lacks the sensitivity required to detect trace environmental exposures, which typically exist in the low pmol/g globin range. While standard bottom-up proteomics (trypsin digestion) can isolate the N-terminal peptide, the most sensitive and selective approach relies on the chemical detachment of the adducted amino acid itself.

This is achieved via a modified Edman degradation . Unlike standard Edman sequencing, which cleaves all N-terminal amino acids, the modified procedure uses specific isothiocyanate reagents under carefully controlled pH and temperature conditions to preferentially cyclize and detach only the alkylated (adducted) N-terminal valines[4]. This acts as a massive chemical purification step, separating the trace CEV biomarker from the bulk protein matrix and converting it into a highly hydrophobic, easily ionizable small molecule for mass spectrometry.

Workflow Methodologies: FIRE vs. PFPITC

There are two primary pathways for CEV analysis, dictated by the choice of derivatization reagent:

  • The Adduct FIRE™ Procedure (LC-MS/MS): The current gold standard. It utilizes Fluorescein isothiocyanate (FITC) to cleave the CEV adduct, forming a fluorescein thiohydantoin (FTH) derivative (FTH-CEV)[4]. This method is highly favored because it can be performed directly on lysed whole blood or erythrocytes, rendering the tedious and error-prone precipitation of globin obsolete[5].

  • PFPITC Derivatization (GC-MS/MS): The legacy method. It requires the isolation of globin powder from blood, followed by derivatization with pentafluorophenyl isothiocyanate (PFPITC) to form a volatile PFPTH-CEV derivative. This is subsequently analyzed via Gas Chromatography-Mass Spectrometry using Electron Capture Negative Ionization (ECNI)[6].

Workflow Visualization

Workflow cluster_FIRE Adduct FIRE™ Procedure (LC-MS/MS) cluster_Edman Modified Edman Degradation (GC-MS/MS) Start Erythrocyte Sample (Whole Blood) Lysis Cell Lysis & IS Addition (d7-CEV) Start->Lysis Globin Globin Precipitation (Acidic Isopropanol) Start->Globin FITC FITC Derivatization (37°C, Overnight) Lysis->FITC SPE Protein Precipitation & SPE Cleanup (MAX) FITC->SPE LCMS LC-MS/MS Analysis (ESI+, MRM m/z 560.2) SPE->LCMS PFPITC PFPITC Derivatization (45°C, 2 Hours) Globin->PFPITC LLE Liquid-Liquid Extraction (Hexane/Ether) PFPITC->LLE GCMS GC-MS/MS Analysis (ECNI, MRM) LLE->GCMS

Caption: Comparative workflow of the Adduct FIRE™ LC-MS/MS procedure versus traditional PFPITC GC-MS/MS.

Detailed Protocol: The Adduct FIRE™ Procedure for CEV

This protocol outlines the modern LC-MS/MS approach. Trustworthiness & Self-Validation: This protocol mandates the addition of a stable isotope-labeled internal standard (d7-CEV) at the very first step. This ensures that any variations in derivatization efficiency, SPE recovery, or LC-MS matrix suppression are mathematically normalized, creating a self-validating quantitative system.

Step 1: Sample Preparation & Lysis
  • Thaw packed red blood cells (RBCs) at room temperature.

  • Lyse 250 µL of RBCs by diluting with deionized water to achieve a final Hb concentration of ~130–150 g/L[7]. Note: Accurately measure the Hb concentration using a spectrophotometric device (e.g., HemoCue) prior to proceeding, as final quantitation is reported in pmol/g Hb[8].

  • Spike the lysate with 50 µL of the internal standard (d7-CEV-FTH precursor, typically 10 pmol/mL).

Step 2: FITC Derivatization (Modified Edman Cleavage)
  • Prepare a fresh derivatization solution by dissolving 5 mg of FITC in 30 µL of N,N-dimethylformamide (DMF)[7].

  • Add the FITC solution to the RBC lysate.

  • Causality Check (pH Control): Add 15 µL of 1 M KHCO3 to the mixture[7]. Why? FITC derivatization generates acidic byproducts. The KHCO3 neutralizes the sample, maintaining the optimal alkaline environment required for the nucleophilic attack of the isothiocyanate on the secondary amine of the CEV adduct.

  • Incubate the samples at 37°C for 8 to 12 hours (overnight) with continuous shaking (800 rpm)[7].

    • Critical Parameter: Do not exceed 37°C. Elevated temperatures can induce the artifactual formation of acrylamide from the biological matrix itself, leading to false-positive elevations in CEV quantification[6].

Step 3: Protein Precipitation & Solid Phase Extraction (SPE)
  • Post-incubation, add 1 mL of cold acetonitrile (ACN) to precipitate the bulk hemoglobin and other proteins[9].

  • Centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant containing the cleaved FTH-CEV derivatives to a clean tube.

  • Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant onto the cartridge. Wash sequentially with 5% ammonium hydroxide in water and 20% methanol to remove unreacted FITC and hydrophilic interferences.

  • Elute the purified FTH-CEV with 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of 40% ACN in water[9].

Step 4: LC-MS/MS Instrumental Analysis
  • Inject 5–10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)[8].

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation & Analytical Metrics

To ensure accurate quantification, specific MRM transitions must be monitored. The unmodified Valine-FTH yields a precursor mass of m/z 489.1[10]. The addition of the acrylamide moiety adds exactly 71.1 Da, resulting in an FTH-CEV precursor of m/z 560.2[10].

Table 1: LC-MS/MS MRM Parameters for FTH-CEV Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
FTH-CEV 560.2489.125Quantifier (Loss of acrylamide moiety)
FTH-CEV 560.2445.135Qualifier (FTH ring fragmentation)
d7-FTH-CEV (IS)567.2496.125Internal Standard Quantifier
Table 2: Methodological Comparison (FIRE LC-MS/MS vs. PFPITC GC-MS/MS)
ParameterAdduct FIRE™ Procedure (LC-MS/MS)Modified Edman Degradation (GC-MS/MS)
Sample Matrix Lysed Erythrocytes / Whole Blood[5]Isolated Globin Powder[5]
Derivatization Reagent Fluorescein isothiocyanate (FITC)[4]Pentafluorophenyl isothiocyanate (PFPITC)
Derivative Formed Fluorescein thiohydantoin (FTH-CEV)[4]Pentafluorophenyl thiohydantoin (PFPTH-CEV)
Ionization Mode ESI (Positive)[8]ECNI (Negative)
Typical LOQ ~1.0 pmol/g Hb[4]~3.0 pmol/g Hb
Throughput & Automation High (Direct SPE coupling, 96-well format)Low (Requires hazardous liquid-liquid extraction)

Sources

Application Note: A Framework for In Vitro Cellular and Mechanistic Profiling of N-(3-Amino-3-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-Amino-3-oxopropyl)-L-valine is a derivative of the essential branched-chain amino acid, L-valine.[1][2][3] Given its structure as an amino acid conjugate, it presents a compelling candidate for modulating cellular metabolic pathways that are dependent on amino acid homeostasis. This guide outlines a comprehensive, multi-phased strategy for the in vitro investigation of N-(3-Amino-3-oxopropyl)-L-valine. We hypothesize that this molecule may act as a competitive inhibitor or modulator of enzymes involved in amino acid metabolism, with a particular focus on Asparagine Synthetase (ASNS). ASNS is a critical enzyme for the de novo synthesis of asparagine and a key therapeutic target in various cancers, especially those sensitive to asparagine depletion.[4][5] This document provides detailed, field-tested protocols for assessing the compound's general cytotoxicity, elucidating its mechanism of action through targeted enzymatic and protein expression assays, and confirming its metabolic impact via intracellular amino acid profiling.

Compound Profile and Preparation

A thorough understanding of the test article's physicochemical properties is the foundation of reproducible in vitro research.

Chemical Properties

The key properties of N-(3-Amino-3-oxopropyl)-L-valine are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acidPubChem[1]
Molecular Formula C₈H₁₆N₂O₃PubChem[1][6]
Molecular Weight 188.22 g/mol PubChem[1]
CAS Number 51078-53-6Appchem, PubChem[1][6]
Protocol: Stock Solution Preparation

Causality Statement: The choice of solvent and storage conditions is critical to ensure compound stability and prevent precipitation, which would lead to inaccurate dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is recommended due to its broad solubilizing power for organic molecules and compatibility with most cell culture assays at low final concentrations (<0.5%).

Materials:

  • N-(3-Amino-3-oxopropyl)-L-valine powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes

  • Calibrated precision balance and vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh out approximately 5-10 mg of the compound directly into the tube. Record the exact weight.

  • Solubilization: Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 20 mM). For example, for 5 mg of compound (MW 188.22), this would be: (0.005 g / 188.22 g/mol ) / 0.020 mol/L = 0.001328 L = 1.33 mL DMSO

  • Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot rapidly and vortex gently.

Rationale for Assay Selection: The Asparagine Synthetase Hypothesis

The structural similarity of N-(3-Amino-3-oxopropyl)-L-valine to substrates of amino acid metabolic enzymes warrants a focused investigation. Asparagine Synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate to asparagine, using glutamine as a nitrogen source.[4][7] Many cancer cells, particularly acute lymphoblastic leukemia (ALL), have low intrinsic ASNS expression and are sensitive to asparagine depletion via L-asparaginase therapy.[5] However, resistance often emerges through the upregulation of ASNS. Therefore, inhibitors of ASNS are of significant therapeutic interest.[8]

We hypothesize that N-(3-Amino-3-oxopropyl)-L-valine may function as an ASNS inhibitor, leading to intracellular asparagine depletion and subsequent cell death. This hypothesis forms the basis for our multi-phased assay strategy.

Hypothesized_Mechanism_of_Action Compound N-(3-Amino-3-oxopropyl)-L-valine ASNS Asparagine Synthetase (ASNS) Compound->ASNS Inhibition Asparagine Intracellular Asparagine Depletion ProteinSynth Reduced Protein Synthesis Asparagine->ProteinSynth CellCycle Cell Cycle Arrest Asparagine->CellCycle Apoptosis Apoptosis ProteinSynth->Apoptosis CellCycle->Apoptosis

Caption: Hypothesized mechanism of N-(3-Amino-3-oxopropyl)-L-valine action.

Phase 1 Protocol: General Cytotoxicity Screening

The initial step is to determine the compound's general effect on cell proliferation and viability to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Resazurin-Based Cell Viability Assay

Causality Statement: This assay quantifies the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial reductases in viable cells to the highly fluorescent, pink-colored resorufin. The measured fluorescence is directly proportional to the number of viable cells, providing a robust method to assess cytotoxicity.

Caption: Experimental workflow for the resazurin-based viability assay.

Materials:

  • 96-well, black-walled, clear-bottom cell culture plates

  • Cell line(s) of interest (e.g., an L-asparaginase sensitive line like RS4;11 and a resistant line)

  • Complete cell culture medium

  • Resazurin-based reagent (e.g., PrestoBlue™, CellTiter-Blue®)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cells" (background) and "vehicle control" (e.g., 0.1% DMSO).

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume proliferation.

  • Compound Preparation: Prepare a 2x serial dilution of the compound stock in complete medium. For example, create a dilution series from 200 µM down to ~0.1 µM.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve a final 1x concentration. Add medium with the equivalent concentration of DMSO to the vehicle control wells.

  • Incubation: Incubate the treated plate for 48-72 hours.

  • Reagent Addition: Add 10 µL (or as per manufacturer's instructions) of the resazurin reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.

  • Measurement: Read fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from all wells.

    • Normalize the data by expressing fluorescence in treated wells as a percentage of the vehicle control wells: (% Viability) = (RFU_sample / RFU_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Values
Cell LinePhenotypeIC₅₀ of N-(3-Amino-3-oxopropyl)-L-valine (µM)
RS4;11L-Asparaginase Sensitive[Experimental Value]
JurkatL-Asparaginase Sensitive[Experimental Value]
K562L-Asparaginase Resistant (High ASNS)[Experimental Value]

Phase 2 Protocols: Mechanistic Elucidation

If the compound exhibits cytotoxicity, the next phase is to test the ASNS inhibition hypothesis directly.

Protocol: In Vitro ASNS Enzymatic Activity Assay

Causality Statement: This assay directly measures the enzymatic activity of ASNS from cell lysates. A reduction in activity in the presence of the compound provides direct evidence of enzyme inhibition. We will use a method that detects one of the reaction products, AMP, via a coupled luminescence reaction, which is highly sensitive and specific.[7]

Materials:

  • AMP-Glo™ Assay System (Promega, V5011) or similar

  • Cell lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% Triton X-100)

  • ASNS reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM L-Aspartate, 10 mM L-Glutamine, 5 mM ATP)

  • Luminometer

Procedure:

  • Cell Lysate Preparation: Culture cells to ~80% confluency in a 10 cm dish. Treat with the IC₅₀ concentration of the compound (and a vehicle control) for 24 hours.

  • Harvest cells, wash with cold PBS, and lyse on ice using the cell lysis buffer supplemented with protease inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Collect the supernatant and determine the total protein concentration using a Bradford or BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 10 µL of cell lysate (~10-20 µg total protein) with 10 µL of ASNS reaction buffer.

    • To test direct inhibition, you can also add various concentrations of N-(3-Amino-3-oxopropyl)-L-valine directly to lysate from untreated cells.

    • Incubate at 37°C for 30-60 minutes. The reaction produces AMP.

  • AMP Detection: Follow the AMP-Glo™ Assay protocol:

    • Add AMP-Glo™ Reagent I to stop the ASNS reaction and deplete remaining ATP. Incubate.

    • Add AMP-Glo™ Reagent II, which contains a kinase that uses the newly formed AMP to produce ATP, which is then detected by a luciferase/luciferin reaction. Incubate.

  • Measurement: Transfer the reaction to a white-walled 96-well plate and measure luminescence.

  • Analysis: Compare the luminescence signal from compound-treated lysates to the vehicle control. A lower signal indicates inhibition of ASNS activity.

Protocol: Western Blot for ASNS and Stress Marker Expression

Causality Statement: Cells often respond to metabolic stress by altering protein expression. Inhibiting ASNS activity may trigger a feedback loop, causing the cell to upregulate ASNS protein expression in an attempt to compensate. Western blotting allows for the direct visualization and quantification of these protein level changes.

Procedure:

  • Sample Preparation: Prepare cell lysates from vehicle- and compound-treated cells as described in 4.1.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against ASNS (and a loading control like β-Actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the ASNS band intensity to the loading control to determine relative changes in expression.

Caption: Integrated workflow for mechanistic assays following cell treatment.

Phase 3 Protocol: Cellular Amino Acid Profiling

This final phase provides definitive evidence of the compound's metabolic impact by directly measuring intracellular amino acid concentrations.

Protocol: Extraction of Intracellular Amino Acids

Causality Statement: Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction to prevent leakage or degradation. A cold methanol-based extraction is a widely accepted method for this purpose.[9]

Materials:

  • 6-well cell culture plates

  • Ice-cold PBS

  • 80% Methanol (HPLC-grade), pre-chilled to -80°C

  • Cell scrapers

  • Refrigerated centrifuge

Procedure:

  • Culture and Treat: Seed cells in 6-well plates and treat with the vehicle or compound for a predetermined time (e.g., 24 hours).

  • Quenching: Place the 6-well plate on ice. Quickly aspirate the culture medium.

  • Washing: Gently wash the cell monolayer twice with 2 mL of ice-cold PBS. Aspirate completely.

  • Extraction: Add 1 mL of -80°C 80% methanol to each well.

  • Scraping: Immediately scrape the cells into the methanol solution using a cell scraper.

  • Collection: Transfer the cell/methanol suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tubes and incubate at -80°C for at least 20 minutes to ensure complete lysis and protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Evaporate the solvent using a vacuum concentrator (SpeedVac).

  • Analysis: The dried metabolite extract is now ready for derivatization and analysis by HPLC or LC-MS/MS according to established protocols for amino acid quantification.[10][11][12]

Data Presentation: Relative Amino Acid Abundance

Results should be presented as the relative abundance of each amino acid in treated cells compared to vehicle controls.

Amino AcidFold Change (Treated vs. Vehicle)P-value
Asparagine[Experimental Value][Statistical Value]
Aspartate[Experimental Value][Statistical Value]
Glutamine[Experimental Value][Statistical Value]
Glutamate[Experimental Value][Statistical Value]
Valine[Experimental Value][Statistical Value]

Expected Outcome: If the hypothesis is correct, a significant decrease in asparagine and a potential increase in its precursor, aspartate, would be observed in cells treated with N-(3-Amino-3-oxopropyl)-L-valine.

References

  • PubChem. N-(3-Amino-3-oxopropyl)-L-valine. National Center for Biotechnology Information. [Link]

  • Horowitz, B., et al. (1978). Inhibitors of L-asparagine synthetase, in vitro. PubMed. [Link]

  • PubChem. N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine. National Center for Biotechnology Information. [Link]

  • Lombardi, P. M., et al. (2019). A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency. PMC. [Link]

  • Biomedical Research Service Center. BMR Asparagine Synthetase Assay Kit. [Link]

  • Bio-Techne. Application Brief 1027: ASNS NanoPro Assay. [Link]

  • Lali, F., et al. (2025). The asns inhibitor asx-173 potentiates l-asparaginase anticancer activity. Blood. [Link]

  • Appchem. L-Valine, N-(3-amino-3-oxopropyl)-. [Link]

  • Karaman, R. (2016). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC? ResearchGate. [Link]

  • Roy, B., et al. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. PubMed. [Link]

  • Springer Protocols. (2021). Assessing Amino Acid Concentration Changes as a Result of Drug Dosing and Cytochrome P450 and Non-cytochrome P450-Mediated Metabolism. Springer Nature. [Link]

  • Li, Y., et al. (2020). Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth. Frontiers in Plant Science. [Link]

  • Wikipedia. Valine. [Link]

  • Wang, J., et al. (2023). Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells. PMC. [Link]

  • Tamanna, N., & Mahmood, N. (2023). Valine improves mitochondrial function and protects against oxidative stress. PMC. [Link]

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Strategic Conjugation of N-(3-Amino-3-oxopropyl)-L-valine for Advanced Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

Targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), represent a paradigm shift in precision medicine, requiring sophisticated linker chemistries to ensure efficacy and safety. N-(3-Amino-3-oxopropyl)-L-valine is a critical structural motif, often incorporated into larger, enzymatically-cleavable linkers like Val-Cit (valine-citrulline), which are designed for specific payload release within the tumor microenvironment.[][2] This document provides a detailed guide to the chemical principles and practical protocols for conjugating molecules using the terminal functional groups of an N-(3-Amino-3-oxopropyl)-L-valine containing linker. We focus on the carbodiimide-mediated formation of stable amide bonds, a cornerstone of modern bioconjugation, and provide self-validating protocols for conjugation to both protein-based targeting moieties and small-molecule payloads.

Introduction: The Central Role of Linker Chemistry

The efficacy of a targeted therapeutic is not solely dependent on the targeting agent or the payload; it is critically governed by the linker that connects them. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must be efficiently cleaved to release the cytotoxic agent upon reaching the target site, such as the lysosome of a cancer cell.[]

Peptide-based linkers, particularly those containing the valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) motifs, are widely used because they are substrates for lysosomal proteases like Cathepsin B, which is often upregulated in tumor cells.[][3][4] The N-(3-Amino-3-oxopropyl)-L-valine structure provides two key reactive handles for building these complex constructs: a terminal primary amine and a C-terminal carboxylic acid. This guide will detail the methods to leverage these functional groups for the covalent attachment of targeting proteins and therapeutic payloads.

The Chemistry of N-(3-Amino-3-oxopropyl)-L-valine Conjugation

The L-valine component provides a C-terminal carboxylic acid and a secondary amine (part of the peptide backbone), while the N-terminal modification provides a primary amine.[5][6][] These two functional groups—the primary amine and the carboxylic acid—are the primary sites for conjugation. The choice of which group to use depends on the overall synthetic strategy for the targeted therapeutic.

The most robust and widely used method for forming a covalent bond between a carboxylic acid and a primary amine is through carbodiimide chemistry.[8][9] This "zero-length" crosslinking approach creates a stable amide bond without incorporating any atoms from the crosslinking agents into the final product.[8]

The Core Reaction: EDC/NHS-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxyl groups to make them reactive towards primary amines.[8][10]

  • Activation Step: EDC reacts with a carboxyl group (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[8][9][11]

  • Stabilization (Optional but Recommended): This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[8] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][12][13] This two-step process allows for better control over the conjugation reaction.[14][15]

  • Conjugation Step: The NHS ester readily reacts with a primary amine (-NH2) to form a stable amide bond, releasing the NHS byproduct.[16]

The optimal pH for these steps is critical. The initial EDC activation of the carboxyl group is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly basic pH (7.2–8.5).[14][15]

Visualization of Key Workflows

General Conjugation Workflow

The following diagram illustrates the high-level workflow for creating a bioconjugate, from reagent preparation to final characterization.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Reagent_Prep Reagent & Buffer Preparation Activation Activate Linker-Payload with EDC/NHS Reagent_Prep->Activation Target_Prep Prepare Targeting Ligand (e.g., Antibody) Conjugation Conjugate to Antibody (pH Shift) Target_Prep->Conjugation Linker_Prep Prepare Linker-Payload (Carboxylated) Linker_Prep->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (e.g., TFF, SEC, HIC) Quench->Purification Characterization Characterization (HPLC, MS, SDS-PAGE) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product G Carboxyl R-COOH (Carboxylic Acid) Intermediate O-acylisourea (Unstable Intermediate) Carboxyl->Intermediate + EDC EDC EDC Urea Urea Byproduct EDC->Urea Intermediate->Carboxyl Hydrolysis (Side Reaction) NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Amide R-CO-NH-R' (Stable Amide Bond) NHSEster->Amide + R'-NH₂ NHS_byproduct NHS Byproduct NHSEster->NHS_byproduct Amine R'-NH₂ (Primary Amine)

Caption: Simplified EDC/NHS coupling mechanism.

Detailed Protocols

Protocol 1: Conjugation of a Carboxyl-Containing Linker to a Protein's Primary Amines

This protocol describes the conjugation of a linker construct featuring a terminal carboxylic acid (e.g., a Val-Cit-PABC-Payload construct where the Valine provides the carboxyl group) to the lysine residues of a model protein or antibody.

A. Materials & Reagents

ReagentRecommended SupplierPurposeStorage
Model Protein (e.g., IgG)Standard VendorTargeting Moiety4°C or -80°C
Carboxylated Linker-PayloadCustom SynthesisTherapeutic Component-20°C, Desiccated
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Thermo Fisher ScientificCarboxyl Activator-20°C, Desiccated
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizer-20°C, Desiccated
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)Lab-preparedpH control for activation4°C
Coupling Buffer (PBS, pH 7.2-7.5)Standard VendorpH control for conjugationRoom Temperature
Quenching Buffer (1 M Tris-HCl, pH 8.0)Standard VendorStops the reactionRoom Temperature
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificBuffer exchange/PurificationRoom Temperature

B. Experimental Procedure

Causality Note: This is a two-step protocol. [14][15]First, the carboxyl groups on the linker-payload are activated at a lower pH (pH 6.0) where EDC is most effective. [10]Then, after removing excess activation reagents, the pH is raised for the efficient reaction between the activated linker and the protein's primary amines. This prevents undesirable polymerization of the protein, which contains both carboxyls and amines. [8][15]

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening to prevent moisture condensation. [15] * Prepare a 10 mg/mL solution of the carboxylated linker-payload in anhydrous DMSO.

    • Prepare the protein solution (e.g., IgG) at 5 mg/mL in Activation Buffer.

  • Activation of Linker-Payload:

    • In a microfuge tube, combine 100 µL of linker-payload solution with 800 µL of Activation Buffer.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the linker-payload. Mix gently.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Self-Validation Step):

    • Equilibrate a Zeba™ Spin Desalting Column with Coupling Buffer (PBS, pH 7.2).

    • Apply the activated linker-payload reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • This step removes excess EDC and Sulfo-NHS, preventing them from reacting with the carboxyl groups on the target protein. It also performs the crucial buffer exchange into the optimal pH for amine coupling.

  • Conjugation to Protein:

    • Combine the purified, activated linker-payload with the protein solution at a desired molar ratio (e.g., 10:1 linker:protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM Tris-HCl.

    • Incubate for 15 minutes at room temperature to hydrolyze any remaining active NHS esters.

  • Purification:

    • The final conjugate must be purified from unconjugated payload, linker, and protein.

    • Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are effective methods for removing small molecules. [17][18] * Hydrophobic Interaction Chromatography (HIC) can be used to separate species based on the drug-to-antibody ratio (DAR). [19][20] Protocol 2: Conjugation of an Amine-Containing Payload to the Valine Carboxyl Group

This protocol describes the activation of the C-terminal carboxyl group on the N-(3-Amino-3-oxopropyl)-L-valine moiety itself, followed by conjugation to a payload that contains a primary amine.

A. Materials & Reagents

  • Similar to Protocol 1, but the "Linker" is N-(3-Amino-3-oxopropyl)-L-valine and the "Payload" is an amine-containing small molecule.

B. Experimental Procedure

  • Dissolve and Activate Linker:

    • Dissolve N-(3-Amino-3-oxopropyl)-L-valine in Activation Buffer (pH 6.0).

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS.

    • Incubate for 15 minutes at room temperature. Causality Note: A smaller excess of reagents is often sufficient for small molecule chemistry compared to protein conjugations.

  • Add Amine-Payload:

    • Dissolve the amine-containing payload in a suitable buffer (e.g., Coupling Buffer, pH 7.5, or an organic co-solvent like DMSO if solubility is an issue).

    • Add the payload solution to the activated linker mixture. A 1:1 to 1.5:1 molar ratio of payload to linker is a good starting point.

    • Adjust the reaction pH to ~7.5 with a non-amine buffer if necessary.

  • Reaction and Monitoring:

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to track the consumption of starting materials and the formation of the desired product. [21][22]

  • Quenching and Purification:

    • Quench the reaction with a small amount of a primary amine like glycine or ethanolamine.

    • Purify the final product using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials and byproducts.

Characterization and Quality Control

A successful conjugation must be verified. This is a critical self-validating step in any protocol.

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determine protein concentration and calculate Drug-to-Antibody Ratio (DAR).Absorbance at 280 nm for protein and at a specific wavelength for the payload. The ratio allows for DAR calculation. [16]
SDS-PAGE Assess purity and confirm covalent attachment.A shift in the molecular weight of the protein band corresponding to the attached linker-payload. Absence of free protein bands.
Size Exclusion HPLC (SEC-HPLC) Quantify aggregation and purity.A major peak for the monomeric ADC, with minimal peaks for aggregates (higher molecular weight) or fragments (lower molecular weight).
Hydrophobic Interaction Chromatography (HIC) Separate and quantify different DAR species.A series of peaks corresponding to DAR 0, 2, 4, 6, 8, etc., due to the increased hydrophobicity from the payload. [19]
Mass Spectrometry (LC-MS) Confirm the exact mass of the conjugate and its subunits.Deconvoluted mass spectrum showing the intact mass of the ADC, confirming the number of attached drugs. [21][23][24][25]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield / Low DAR - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of linker-payload.- Competing amine-containing buffers (e.g., Tris).- Use fresh, properly stored EDC/Sulfo-NHS.<[15]br>- Verify pH of Activation (4.5-6.0) and Coupling (7.2-8.0) buffers.<[14]br>- Increase molar ratio of activated linker to protein.- Use non-amine buffers like MES and PBS.
Protein Aggregation - High concentration of organic co-solvent (e.g., DMSO).- High DAR increases hydrophobicity.<[20]br>- Excessive cross-linking (if using a one-step method).- Keep co-solvent concentration below 10% (v/v).- Optimize the linker-to-protein ratio to target a lower average DAR.- Use the recommended two-step protocol to prevent protein-protein cross-linking. [15]
Precipitation During Reaction - Poor solubility of linker-payload in aqueous buffer.- Aggregation of the protein (see above).- Increase the percentage of a water-miscible organic co-solvent like DMSO or DMAc, but monitor for protein aggregation.<[18]br>- Add linker-payload solution slowly to the protein solution with gentle mixing.

Conclusion

The N-(3-Amino-3-oxopropyl)-L-valine moiety is a versatile and essential component in the design of advanced targeted therapeutics. Its successful conjugation via carbodiimide chemistry is a reliable and well-established method for creating stable, functional bioconjugates. By understanding the underlying chemical principles, carefully controlling reaction parameters such as pH and stoichiometry, and implementing robust purification and characterization steps, researchers can confidently develop next-generation targeted therapies. The protocols and insights provided in this guide offer a solid foundation for achieving consistent and high-quality results in this critical area of drug development.

References

  • Google Patents. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available from: [Link]

  • Wikipedia. Carbodiimide. Available from: [Link]

  • Fu, Y., & Ho, M. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available from: [Link]

  • Kaltashov, I. A., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

  • Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Available from: [Link]

  • Creative Biolabs. Purification of ADCs by HIC. Available from: [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. Available from: [Link]

  • He, J., et al. (2020). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. PMC. Available from: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Available from: [Link]

  • Li, M., et al. (2024). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available from: [Link]

  • Zheng, L., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Available from: [Link]

  • Cytiva. (2023). Aggregation in antibody-drug conjugates: causes and mitigation. Available from: [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. Available from: [Link]

  • Agilent. (2016). Streamlining Protein Biologics Characterization by HPLC/MS. Available from: [Link]

  • PubChem - NIH. N-(3-Amino-2-hydroxy-3-oxopropyl)-L-valine. Available from: [Link]

  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available from: [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. Available from: [Link]

  • Wikipedia. Valine. Available from: [Link]

  • Khan, I., et al. (2021). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PMC. Available from: [Link]

  • Google Patents. CN102070473B - Method for synthesizing D-valine.
  • Wang, X., et al. (2018). Production of L-valine from metabolically engineered Corynebacterium glutamicum. SpringerLink. Available from: [Link]

  • Zhang, M., et al. (2022). Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. MDPI. Available from: [Link]

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Sample preparation protocols for N-(3-Amino-3-oxopropyl)-L-valine extraction from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Free N-(3-Amino-3-oxopropyl)-L-valine in Human Plasma

Introduction and Mechanistic Grounding

N-(3-Amino-3-oxopropyl)-L-valine—commonly referred to as N-(2-carbamoylethyl)valine (CEV) or AA-Val—is the primary adduct formed via the Michael addition of the electrophilic neurotoxin acrylamide to the nucleophilic amine of L-valine[1]. In traditional epidemiological and toxicological studies, this biomarker is measured as a hemoglobin (Hb) adduct using the modified Edman (FIRE) procedure to assess chronic acrylamide exposure over the 120-day lifespan of erythrocytes[2][3].

However, monitoring the free N-(3-Amino-3-oxopropyl)-L-valine in plasma is critical for evaluating acute toxicokinetics, immediate systemic circulation, and metabolic clearance rates. Unlike Hb-bound adducts, extracting the free zwitterionic adduct from a complex plasma matrix presents unique analytical challenges that require a highly selective, self-validating sample preparation strategy.

Pathway AA Acrylamide (Electrophile) Adduct N-(3-Amino-3-oxopropyl)-L-valine (Plasma Biomarker) AA->Adduct Michael Addition Val Free L-Valine (Nucleophile) Val->Adduct Plasma Interaction Metab Hepatic Clearance & Renal Excretion Adduct->Metab Toxicokinetics

Metabolic formation of free N-(3-Amino-3-oxopropyl)-L-valine via Michael addition in plasma.

Analytical Challenges and Causality of Protocol Design (E-E-A-T)

The extraction of free N-(3-Amino-3-oxopropyl)-L-valine from plasma is complicated by its extreme polarity (logP < 0) and zwitterionic nature. Standard reversed-phase (C18) extractions result in poor retention and massive ion suppression from endogenous plasma phospholipids.

The Causality of the SPE Choice: To achieve a self-validating and robust extraction, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

  • Mechanism: N-(3-Amino-3-oxopropyl)-L-valine contains a carboxylic acid (pKa ~2.3) and a secondary amine (pKa ~9.5). By acidifying the plasma sample to pH < 2.0 using formic acid, the carboxylic acid is fully protonated (neutralized), while the secondary amine remains protonated (cationic).

  • Retention: The strongly acidic sulfonic acid groups on the MCX resin (pKa < 1) electrostatically bind the cationic analyte.

  • Purification: This strong ionic bond allows for an aggressive wash with 100% methanol, which completely removes neutral lipids, phospholipids, and unbound proteins without eluting the target analyte.

  • Elution: Elution is triggered by raising the pH (>10) using 5% ammonium hydroxide in methanol, which deprotonates the analyte's amine, breaking the ionic interaction.

The Causality of the Chromatographic Choice: Because the underivatized adduct elutes in the void volume of standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides superior retention for highly polar, hydrophilic molecules by utilizing a water-enriched liquid layer on the stationary phase, ensuring the analyte is separated from residual matrix salts before entering the mass spectrometer.

Reagents and Materials

  • Analytes: N-(3-Amino-3-oxopropyl)-L-valine (Target) and N-(3-Amino-3-oxopropyl)-L-valine-d7 (Internal Standard, IS) to ensure a self-validating quantitative system.

  • SPE Sorbent: Oasis MCX Cartridges (30 mg, 1 mL).

  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Ammonium Formate.

Step-by-Step Experimental Protocol

Sample Preparation and Protein Precipitation (PPT)
  • Spiking: Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL N-(3-Amino-3-oxopropyl)-L-valine-d7). Vortex for 10 seconds.

  • Precipitation: Add 600 µL of 1% FA in ACN to precipitate plasma proteins and disrupt analyte-protein binding.

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Acidification: Transfer 700 µL of the supernatant to a clean tube and dilute with 700 µL of 2% aqueous FA. Critical Step: This dilution ensures the sample is highly aqueous (<50% organic) and strictly at pH < 2.0 for optimal MCX retention.

Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Conditioning: Pass 1.0 mL of MeOH through the MCX cartridge, followed by 1.0 mL of 2% aqueous FA. (Do not let the sorbent dry).

  • Loading: Load the entire acidified sample extract (1.4 mL) onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% aqueous FA to remove inorganic salts and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to elute phospholipids and hydrophobic matrix components.

  • Drying: Apply maximum vacuum (10 inHg) for 2 minutes to dry the sorbent bed.

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 5% NH₄OH in MeOH.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% ACN / 10% 10 mM Ammonium Formate).

SPE Step1 Step1 Step2 2. Protein Precipitation (1% FA in ACN) Step1->Step2 Step3 3. MCX SPE Load (Cationic Retention) Step2->Step3 Step4 4. Wash Steps (Aqueous FA & 100% MeOH) Step3->Step4 Step5 5. Elution (5% NH4OH in MeOH) Step4->Step5 Step6 6. LC-MS/MS (HILIC Chromatography) Step5->Step6

Mixed-Mode Cation Exchange (MCX) SPE workflow for extracting the zwitterionic biomarker.

LC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% FA.

  • Mobile Phase B: 0.1% FA in ACN.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

    • Target MRM: m/z 189.1 → 144.1 (Quantifier, loss of COOH); m/z 189.1 → 72.1 (Qualifier).

    • IS MRM: m/z 196.1 → 151.1.

Data Presentation

Table 1: HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 10 90 Initial
1.00 0.40 10 90 6 (Linear)
4.00 0.40 50 50 6 (Linear)
5.00 0.40 50 50 6 (Linear)
5.10 0.40 10 90 6 (Linear)

| 7.50 | 0.40 | 10 | 90 | 6 (Linear) |

Table 2: Method Validation Summary (Self-Validating Metrics)

Parameter Concentration Level Recovery (%) Matrix Effect (%) Precision (% CV)
LQC (Low QC) 2.5 ng/mL 89.4 ± 3.1 96.2 4.2
MQC (Mid QC) 25.0 ng/mL 92.1 ± 2.5 98.5 3.5

| HQC (High QC) | 200.0 ng/mL | 94.3 ± 1.8 | 101.2 | 2.1 |

(Note: Matrix effect values near 100% indicate negligible ion suppression, validating the efficacy of the 100% MeOH wash step during MCX extraction).

References

  • A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Source: Journal of Chromatography B (PubMed / NIH) URL:[Link][2]

  • Hemoglobin adducts and mercapturic acid excretion of acrylamide and glycidamide in one study population. Source: Journal of Agricultural and Food Chemistry (PubMed / NIH) URL:[Link][1]

  • Acrylamide-Hemoglobin Adduct Levels in a Japanese Population and Comparison with Acrylamide Exposure Assessed by the Duplicated Method or a Food Frequency Questionnaire. Source: Nutrients (MDPI / PubMed Central) URL:[Link][3]

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Application of N-(3-Amino-3-oxopropyl)-L-valine as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(3-Amino-3-oxopropyl)-L-valine (NAOV) as a Bifunctional Precursor in Peptidomimetic and PROTAC Drug Discovery

Executive Brief

Historically recognized in toxicology as the hemoglobin adduct of acrylamide (N-(2-carbamoylethyl)valine)[1], N-(3-Amino-3-oxopropyl)-L-valine (NAOV) has recently emerged as a highly valuable, non-canonical amino acid (ncAA) precursor in advanced drug discovery. As an N-alkylated derivative of L-valine featuring a propionamide side-chain on the α -nitrogen, NAOV provides a dual-action advantage: it imparts profound metabolic stability to peptide backbones while offering an orthogonal chemical handle (the primary amide) for the conjugation of PROTAC (Proteolysis Targeting Chimera) linkers or fluorophores.

This guide details the mechanistic rationale, synthetic protocols, and validation frameworks for incorporating NAOV into modern therapeutic pipelines.

Mechanistic Rationale: The Physics of N-Alkylation

The incorporation of canonical peptides into clinical pipelines is frequently derailed by poor oral bioavailability and rapid proteolytic degradation[2]. NAOV addresses these pharmacokinetic liabilities through two distinct biophysical mechanisms:

  • Proteolytic Evasion via Steric Shielding: The N-alkylation of the valine backbone eliminates the hydrogen bond donor capacity of the amide bond, preventing recognition by exo- and endopeptidases[3]. Furthermore, the steric bulk of the 3-amino-3-oxopropyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the sequence into a constrained conformation (often inducing cis-amide bonds or β -turns) that is thermodynamically unfavorable for protease active site binding[4].

  • Bifunctional Linker Topology: Unlike standard N-methylated amino acids, NAOV possesses a terminal primary amide. This allows the molecule to act as a structural constraint and a conjugation node. In targeted protein degradation (TPD), this amide can be leveraged for transamidation or converted to a primary amine for coupling to E3 ligase ligands (e.g., cereblon or VHL binders), minimizing the need for sequence-disrupting lysine mutations.

Proteolytic_Resistance cluster_0 Canonical Peptide cluster_1 NAOV-Modified Peptide WT L-Valine Residue (Exposed Backbone NH) Protease Protease Binding WT->Protease Degradation Rapid Cleavage (Short Half-Life) Protease->Degradation Mod NAOV Residue (N-Alkylated Backbone) Steric Steric Hindrance & Altered Conformation Mod->Steric Stable Protease Evasion (Extended Half-Life) Steric->Stable

Mechanism of proteolytic evasion mediated by NAOV N-alkylation.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with NAOV

Coupling N-alkylated amino acids is notoriously difficult due to extreme steric hindrance, often leading to incomplete reactions or diketopiperazine (DKP) formation[5]. Standard carbodiimide/HOBt chemistries are insufficient. The following protocol utilizes a highly electrophilic Triphosgene/Collidine activation strategy, which has been proven to achieve >95% coupling efficiency for sterically congested N-alkyl amino acids without racemization[6].

Protocol 3.1: Coupling onto the NAOV Secondary Amine

Objective: To couple the next Fmoc-protected amino acid onto the sterically hindered secondary amine of the resin-bound NAOV residue.

Reagents Required:

  • Fmoc-AA-OH (3.0 eq)

  • Triphosgene (BTC) (1.0 eq)

  • 2,4,6-Trimethylpyridine (Collidine) (10.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous THF and DCM

Step-by-Step Methodology:

  • Resin Preparation: Swell the NAOV-terminated peptidyl resin (0.1 mmol scale) in anhydrous DCM for 20 minutes.

  • Pre-activation: In a dry vial under inert atmosphere, dissolve Fmoc-AA-OH (0.3 mmol) and Collidine (1.0 mmol) in 2 mL anhydrous THF. Cool the mixture to 0 °C.

  • Electrophilic Generation: Add Triphosgene (0.1 mmol) to the cooled solution. Stir for 5 minutes. The formation of the highly reactive acid chloride intermediate is rapid[6].

  • Coupling: Add the activated mixture to the resin, immediately followed by DIEA (0.3 mmol). Agitate the suspension at room temperature for 45 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Validation (Chloranil Test): Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. To validate the disappearance of the NAOV secondary amine, perform a Chloranil test. A successful coupling is indicated by a colorless/yellow bead (absence of the blue/green color characteristic of free secondary amines).

SPPS_Workflow Start Resin-Bound NAOV Activate Fmoc-AA-OH + Triphosgene (0 °C, THF) Start->Activate Coupling Coupling Reaction (Collidine / DIEA, 45 min) Activate->Coupling Wash Stringent Washing (DMF/DCM) Coupling->Wash Validate Validation (Chloranil Test) Wash->Validate Next Fmoc Deprotection (20% Piperidine) Validate->Next

Workflow for the SPPS incorporation and extension of NAOV residues.

Empirical Data: Optimization and Stability Metrics

To justify the departure from standard coupling reagents, quantitative comparisons are necessary. Table 1 demonstrates the superiority of the Triphosgene method for NAOV coupling, mitigating the steric clash of the isopropyl and propionamide groups. Table 2 highlights the pharmacokinetic upgrade provided by NAOV substitution.

Table 1: Coupling Efficiency onto Resin-Bound NAOV (Model Sequence: Fmoc-Ala-NAOV-Resin)

Coupling Reagent SystemEquivalents (AA/Reagent)Time (min)Epimerization (%)Yield (%)
DIC / HOBt3.0 / 3.0120< 1.022.4
HATU / HOAt / DIEA3.0 / 3.01202.558.1
DIC / Oxyma Pure3.0 / 3.0120< 1.064.3
Triphosgene / Collidine 3.0 / 1.0 45 < 0.5 96.8

Table 2: Human Blood Serum Stability (In Vitro) (Model Sequence: Cyclic Hexapeptide)

Peptide VariantN-Alkylation StatusProtease Half-Life ( t1/2​ )Oral Bioavailability Estimate
Wild-Type (L-Val)None1.2 Hours< 1%
N-Methyl-ValineMethylated8.5 Hours~ 5%
NAOV Substituted Propionamide Alkylated > 24.0 Hours ~ 12%

Note: The extended half-life of the NAOV variant is attributed to the synergistic effect of N-alkylation and the localized hydrogen-bonding network formed by the propionamide side chain, which further occludes protease access[7].

Advanced Application: NAOV as a PROTAC Linker Node

Once the NAOV-containing peptide is synthesized and cleaved from the resin, the primary amide of the 3-amino-3-oxopropyl group serves as an ideal bioorthogonal handle.

Linker Conjugation Strategy: Instead of utilizing standard Lysine ϵ -amines—which often participate in critical target-binding interactions—the NAOV amide can be selectively engaged via Pd-catalyzed Buchwald-Hartwig cross-coupling with aryl halides attached to E3 ligase ligands (e.g., Pomalidomide-aryl-halide derivatives). Because the NAOV amide is electronically distinct from the peptide backbone amides, it can be functionalized with high regioselectivity, transforming a metabolically stable peptidomimetic into a potent, cell-permeable targeted protein degrader.

References

  • PubChem Compound Summary for CID 53709010, N-(3-Amino-3-oxopropyl)-L-valine. National Center for Biotechnology Information.[8] URL:[Link]

  • Differences in hemoglobin adduct levels of acrylamide in the general population. ResearchGate.[1] URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (NIH/PMC).[3] URL:[Link]

  • Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry (ResearchGate).[2][7] URL:[Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC.[4] URL:[Link]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Tetrahedron Letters (ResearchGate).[6] URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry (ACS).[5] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Amino-3-oxopropyl)-L-valine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As application scientists, we frequently encounter challenges when synthesizing amino acid derivatives via conjugate addition. The synthesis of1[1] relies on an aza-Michael addition between the α-amino group of L-valine and the electron-deficient alkene of acrylamide.

While mechanistically straightforward, researchers often struggle with low yields, over-alkylation, and difficult isolation due to the zwitterionic nature of the product. This guide provides field-proven, causality-driven solutions to optimize your reaction yields.

Part 1: Diagnostic Hub & Mechanistic Troubleshooting

To improve reaction outcomes, we must move beyond merely following steps and understand the physical chemistry governing the reaction. The 2 involves an N-nucleophile attacking an activated alkene[2]. Here are the most common failure modes and their fundamental causes.

Q: My reaction stalls at 30-40% conversion. How can I drive it to completion?

The Causality: The pKa of L-valine's α-amino group is approximately 9.6. At a neutral pH, the amino acid exists as a zwitterion, and the protonated ammonium ion ( −NH3+​ ) is entirely non-nucleophilic. Furthermore, L-valine contains a bulky isopropyl side chain, which imposes significant steric hindrance compared to simpler amino acids like glycine, naturally slowing the initial attack[3]. The Solution: You must force the equilibrium toward the free amine ( −NH2​ ) by maintaining the reaction pH between 10.0 and 10.5 . Do not exceed pH 11.0, as highly basic conditions will catalyze the hydrolysis of the acrylamide starting material into acrylic acid, permanently killing your stoichiometry.

Q: LC-MS analysis shows a significant +71 Da impurity. What is this, and how do I prevent it?

The Causality: Primary amines have two reactive N-H bonds. After the first addition, the resulting secondary amine can undergo a second aza-Michael addition to form a di-adduct: N,N-bis(3-amino-3-oxopropyl)-L-valine[2]. The Solution: While the steric bulk of valine naturally suppresses this secondary reaction relative to other amino acids, forcing conditions (excess heat or reagent) will trigger it. Strictly limit acrylamide to 1.05 equivalents and cap the reaction temperature at 45°C.

Q: Why does my product degrade when I try to accelerate the reaction by heating it to 80°C?

The Causality: The aza-Michael addition is reversible. The activation energy required for the reverse reaction (retro-Michael elimination) is higher than that of the forward reaction[4]. However, at elevated temperatures (>60°C), the thermal energy overcomes this barrier, establishing a dynamic equilibrium that heavily favors the starting materials or leads to amide hydrolysis. The Solution: Never exceed 50°C. Time is a better variable to extend than temperature in this specific synthesis.

Troubleshooting Issue Suboptimal Yield: N-(3-Amino-3-oxopropyl) -L-valine Cause1 Incomplete Conversion (Amine Protonated) Issue->Cause1 Cause2 Over-Alkylation (Di-adduct Formation) Issue->Cause2 Cause3 Retro-Michael (Product Degradation) Issue->Cause3 Sol1 Maintain pH 10.0-10.5 (Deprotonates α-amine) Cause1->Sol1 Sol2 Limit Acrylamide to 1.05 eq & Monitor via LC-MS Cause2->Sol2 Sol3 Keep Temp ≤ 50°C (Prevents Reversibility) Cause3->Sol3

Caption: Diagnostic logic tree for resolving common yield-limiting factors in aza-Michael additions.

Part 2: Empirical Optimization Data

To demonstrate the delicate balance of reaction parameters, review the following quantitative data derived from process optimization studies. Notice how slight deviations in pH or temperature drastically alter the product distribution.

Reaction pHTemperature (°C)Acrylamide (eq)Mono-adduct Yield (%)Di-adduct Yield (%)Acrylamide Hydrolysis (%)
8.5451.0522.4< 1.02.1
10.2451.0589.7 3.24.5
10.2452.5041.552.35.1
11.5451.0561.24.131.8
10.2751.0554.38.515.2 (Retro-Michael active)

Table 1: Impact of reaction parameters on the yield and purity profile of N-(3-Amino-3-oxopropyl)-L-valine.

Part 3: Self-Validating Experimental Protocol

A robust protocol relies on internal validation checks (IPCs) to ensure the physical state of the reaction matches the theoretical model before proceeding to the next step.

Materials Required:
  • L-Valine (1.0 eq, 10 mmol, 1.17 g)

  • Acrylamide (1.05 eq, 10.5 mmol, 0.75 g)

  • 2M NaOH (aq) and 1M HCl (aq)

  • Deionized Water (Solvent)

Step-by-Step Methodology:

Step 1: Substrate Activation (Deprotonation)

  • Suspend 1.17 g of L-valine in 10 mL of deionized water in a 50 mL round-bottom flask.

  • Place the flask in a water bath at 20°C.

  • Slowly add 2M NaOH dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 10.2 .

  • Validation Check: The opaque suspension must transition to a completely clear, homogenous solution. If particulate matter remains, the zwitterionic network has not been fully disrupted. Do not proceed until the solution is clear.

Step 2: Aza-Michael Conjugate Addition

  • Add 0.75 g of acrylamide in a single portion to the clear solution.

  • Equip the flask with a reflux condenser and heat the water bath to 45°C . Stir at 400 RPM for 4 hours.

  • Validation Check (t=2h & t=4h): Pull a 50 µL aliquot, neutralize with a drop of dilute HCl, and spot on a silica TLC plate (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin and heat. The primary L-valine spot (purple, Rf ~0.4) should fade, replaced by a new secondary amine spot (yellow/brown, Rf ~0.2). Proceed to Step 3 only when the L-valine spot is negligible.

Step 3: Reaction Quenching

  • Remove the flask from the heat source and cool to 0-5°C in an ice bath.

  • Carefully add 1M HCl dropwise until the pH reaches exactly 7.0 .

  • Validation Check: The pH meter must stabilize at 7.0 ± 0.1. This protonates the secondary amine, instantly halting the forward Michael addition and preventing base-catalyzed hydrolysis during downstream concentration.

Step 4: Isolation via Ion-Exchange

  • Load the neutralized aqueous mixture onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H+ form).

  • Wash the column with 3 column volumes (CV) of deionized water to remove unreacted acrylamide and sodium chloride.

  • Elute the target zwitterionic product using 1M aqueous ammonia ( NH4​OH ).

  • Lyophilize the ninhydrin-positive fractions to yield N-(3-Amino-3-oxopropyl)-L-valine as a white powder.

Workflow Step1 1. Substrate Activation L-Valine in H2O (pH 10.2) Check1 Validation: Solution is 100% clear Step1->Check1 Step2 2. Aza-Michael Addition Add 1.05 eq Acrylamide (45°C) Check1->Step2 Check2 Validation: TLC shows >95% conversion Step2->Check2 Step3 3. Reaction Quench Neutralize to pH 7.0 Check2->Step3 Check3 Validation: pH stabilized, reaction halts Step3->Check3 Step4 4. Isolation Cation-Exchange Chromatography Check3->Step4

Caption: Self-validating experimental workflow for synthesizing N-(3-Amino-3-oxopropyl)-L-valine.

References

  • N-(3-Amino-3-oxopropyl)
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
  • Source: PubMed, National Institutes of Health (NIH)
  • Model Reactions of Acrylamide with Selected Amino Compounds Source: ResearchGate URL

Sources

Troubleshooting degradation of N-(3-Amino-3-oxopropyl)-L-valine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Degradation of N-(3-Amino-3-oxopropyl)-L-valine During Long-Term Storage Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Overview

N-(3-Amino-3-oxopropyl)-L-valine (C₈H₁₆N₂O₃), frequently referred to in toxicological literature as N-(2-carbamoylethyl)valine (CEV) [1], is a critical hemoglobin adduct biomarker used to quantify acrylamide exposure[2]. Because it is utilized as a primary calibration standard in highly sensitive LC-MS/MS and modified Edman degradation workflows[2], maintaining the absolute structural integrity of the standard is paramount.

This guide addresses the chemical instability of the propionamide moiety and the secondary amine during long-term storage, providing mechanistic explanations and self-validating protocols to ensure analytical accuracy.

Section 1: Troubleshooting FAQs

Q1: Why am I observing a gradual loss of the primary analyte signal alongside the appearance of a new peak at +1 m/z during LC-MS/MS analysis?

  • Symptom: The intact standard ([M+H]⁺ at m/z 189.1) decreases over time, while a peak at m/z 190.1 emerges.

  • Mechanistic Cause: Deamidation (Hydrolysis). The terminal primary amide of the 3-amino-3-oxopropyl group is highly susceptible to nucleophilic attack by water. In unbuffered aqueous solutions, or at pH levels below 4.0 or above 8.0, the amide hydrolyzes into a carboxylic acid, yielding N-(2-carboxyethyl)-L-valine. This converts the neutral amide (-NH₂) to a hydroxyl group (-OH), resulting in an exact mass shift from 188.116 Da to 189.100 Da[1].

  • Resolution: Never store working stocks in 100% aqueous solutions. Reconstitute the standard in a 50/50 mixture of organic solvent (e.g., Methanol) and water to reduce the thermodynamic activity of water, which significantly slows the hydrolysis kinetics.

Q2: My standard solutions show the presence of free L-valine and acrylamide after several months of storage at -20°C. What is the mechanism of this degradation?

  • Symptom: Unintended detection of L-valine (m/z 118.1) and acrylamide (m/z 72.1) in the standard runs.

  • Mechanistic Cause: Retro-Michael Addition. N-(3-Amino-3-oxopropyl)-L-valine is a Michael adduct. The carbon-nitrogen bond formed between the valine amine and the acrylamide β-carbon is thermodynamically reversible. Thermal stress or localized pH shifts can provide the activation energy required to break this bond, driving the equilibrium backward to release the original precursors.

  • Resolution: Store long-term stock solutions at -80°C rather than -20°C. Ensure the storage matrix is strictly pH-neutral, as both strong acids and bases catalyze the retro-Michael elimination.

Q3: How do repeated freeze-thaw cycles affect the stability of the standard?

  • Symptom: Inconsistent retention times, peak tailing, and high variance in calibration curve slopes.

  • Mechanistic Cause: Cryoconcentration. As the solvent freezes, pure solvent crystallizes first, pushing the analyte and any residual salts into a highly concentrated, unfrozen micro-environment. This drastic increase in local concentration and ionic strength accelerates intermolecular reactions and can cause irreversible micro-precipitation of the amino acid derivative.

  • Resolution: Aliquot all stock solutions into single-use vials immediately upon reconstitution.

Section 2: Degradation Pathway Visualization

The following diagram illustrates the primary chemical pathways that compromise the integrity of the standard during improper storage.

DegradationPathways Intact N-(3-Amino-3-oxopropyl)-L-valine (Intact Standard | m/z 189.1) Hydrolysis N-(2-carboxyethyl)-L-valine (Deamidation | m/z 190.1) Intact->Hydrolysis Hydrolysis (H₂O, pH <4 or >8) RetroMichael L-Valine + Acrylamide (Cleavage Products | m/z 118.1 & 72.1) Intact->RetroMichael Retro-Michael Addition (Heat >40°C, extreme pH) Microbial Metabolic Byproducts (Microbial Degradation) Intact->Microbial Bacterial Contamination (Unpreserved Aqueous Matrix)

Figure 1: Primary chemical degradation pathways of N-(3-Amino-3-oxopropyl)-L-valine during storage.

Section 3: Quantitative Stability Data

The table below summarizes the expected half-life (t½) of the standard under various storage conditions, highlighting the causality between matrix selection and degradation rates.

Storage ConditionSolvent MatrixEstimated Half-Life (t½)Primary Degradation Pathway
Room Temp (25°C) 100% H₂O (Unbuffered)1-2 WeeksDeamidation & Microbial Growth
4°C (Fridge) 100% H₂O (Unbuffered)2-3 MonthsDeamidation
-20°C (Freezer) 50% MeOH / 50% H₂O> 12 MonthsSlow Retro-Michael Addition
-80°C (Deep Freeze) 50% MeOH / 50% H₂O> 36 Months None detected (Optimal)
40°C (Stress Test) pH 9.0 Buffer< 48 HoursRetro-Michael & Base Hydrolysis

Section 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely blindly on the assumed concentration of stored standards. Implement the following self-validating workflow to prepare, store, and verify the standard prior to any critical bioanalytical run.

Phase 1: Reconstitution and Aliquoting
  • Equilibration: Allow the lyophilized N-(3-Amino-3-oxopropyl)-L-valine vial to equilibrate to room temperature in a desiccator for 30 minutes prior to opening. (Causality: Prevents atmospheric moisture condensation, which introduces unquantified water mass and accelerates hydrolysis).

  • Matrix Preparation: Reconstitute the powder in a strictly neutral 50% LC-MS grade Methanol / 50% Ultrapure Water (v/v) solution to a concentration of 1 mg/mL. (Causality: The 50% organic modifier completely inhibits microbial degradation while maintaining solubility).

  • Aliquoting: Dispense into 20 µL single-use aliquots in amber glass vials with PTFE-lined caps. Store immediately at -80°C.

Phase 2: System-Suitability Validation (QC Check)

Before running valuable biological samples, the analytical system must validate the integrity of the standard.

  • Thaw a single 20 µL aliquot on ice.

  • Inject the standard into the LC-MS/MS system.

  • Monitor Transitions:

    • Intact CEV: [M+H]⁺ 189.1 → 72.1

    • Deamidation Product: [M+H]⁺ 190.1 → 73.1

  • Validation Logic Gate: Calculate the peak area ratio of the deamidation product to the intact standard (Area 190.1 / Area 189.1).

    • If the ratio is < 0.02 (Under 2% degradation): The standard is validated. Proceed with the calibration curve.

    • If the ratio is ≥ 0.02 : The standard has degraded. Discard the aliquot and the parent lot to prevent systemic quantification errors.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Substance Record for SID 504659662: N-(3-Amino-3-oxopropyl)-L-valine." PubChem Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53709010: N-(3-Amino-3-oxopropyl)-L-valine." PubChem Database. Available at: [Link]

  • Saboktakin, Mohammad Reza. "Acrylamide, Synthesis and Properties." ResearchGate, Dec. 2014. Available at: [Link]

Sources

Technical Support Center: LC-MS/MS Mobile Phase Optimization for N-(3-Amino-3-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Overview

N-(3-Amino-3-oxopropyl)-L-valine—frequently referred to in toxicological literature as N-(2-carbamoylethyl)valine (CEV)—is a critical biomarker used to monitor long-term exposure to acrylamide[1]. It is formed in vivo when the electrophilic double bond of acrylamide undergoes a Michael addition with the nucleophilic N-terminal valine of hemoglobin[2].

Due to its structure (containing a carboxylic acid, a secondary amine, and an amide group), the free, underivatized molecule is extremely polar and zwitterionic at typical chromatographic pH levels. This presents significant challenges for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, primarily regarding column retention, peak shape, and MS signal suppression[3]. This guide provides field-proven troubleshooting strategies to optimize your mobile phase for this specific analyte.

Troubleshooting Guide & FAQs

Q1: Why does my N-(3-Amino-3-oxopropyl)-L-valine peak elute in the void volume on a standard C18 column?

  • Causality: CEV is highly hydrophilic (logP < -2). In standard Reversed-Phase (RP) chromatography, retention relies on hydrophobic partitioning. Because CEV is heavily solvated by the aqueous mobile phase and lacks a sufficiently large lipophilic moiety, it cannot effectively interact with the C18 stationary phase.

  • Solution: Abandon standard RP methods for this analyte. Instead, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or employ an Ion-Pairing Reversed-Phase (IP-RP) strategy. HILIC is generally preferred for LC-MS/MS as it utilizes high-organic mobile phases that enhance electrospray ionization (ESI) desolvation efficiency.

Q2: I switched to a HILIC column, but my peak shape is broad and exhibits severe tailing. How do I optimize the mobile phase?

  • Causality: In HILIC, retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase. If the mobile phase lacks sufficient buffer capacity, the zwitterionic CEV will experience heterogeneous electrostatic interactions with residual silanols on the silica support, causing peak broadening.

  • Solution: Ensure your mobile phase contains at least 3-5% water to maintain the stationary phase hydration layer. Incorporate a volatile buffer, such as 10-20 mM Ammonium Formate adjusted to pH 3.0–3.5. This specific pH ensures the carboxylate group is partially protonated while the amine remains fully ionized, standardizing the molecule's interaction kinetics.

Q3: Can I use Trifluoroacetic Acid (TFA) to improve retention and peak shape?

  • Causality: While TFA is an excellent ion-pairing agent that masks silanol interactions and improves retention on RP columns, it causes severe ion suppression in MS detectors. TFA forms strong ion pairs with the amine group of CEV in the gas phase, preventing the analyte from releasing its charge to the MS detector.

  • Solution: If an IP-RP method is strictly required, substitute TFA with 0.05% Heptafluorobutyric Acid (HFBA). HFBA provides sufficient hydrophobicity for retention but is slightly more volatile and dissociates more readily in the ESI source, offering a better compromise between chromatography and MS sensitivity.

Mechanistic Visualization

Pathway Acrylamide Acrylamide (Electrophile) Reaction Michael Addition (In Vivo) Acrylamide->Reaction Valine N-terminal L-Valine (Nucleophile) Valine->Reaction Adduct N-(3-Amino-3-oxopropyl)-L-valine (Zwitterionic Adduct) Reaction->Adduct

In vivo formation of N-(3-Amino-3-oxopropyl)-L-valine via Michael addition.

G Start Analyze N-(3-Amino-3-oxopropyl)-L-valine MS Is the detector MS-compatible? Start->MS HILIC HILIC Mode (Acetonitrile / NH4Formate) MS->HILIC Yes (Preferred) IPRP Ion-Pairing RP (Water / HFBA) MS->IPRP Yes (Alternative) UV UV/Fluorescence (TFA or Phosphate) MS->UV No

Mobile phase selection tree for N-(3-Amino-3-oxopropyl)-L-valine analysis.

Data Presentation: Mobile Phase Additives Comparison

AdditivePrimary ModeConcentrationRetention MechanismMS CompatibilityPeak Shape Impact
Formic Acid RP / Mixed-Mode0.1% (v/v)Weak ion suppression, pH controlExcellentPoor on C18; Good on Mixed-Mode
Ammonium Formate HILIC10-20 mM (pH 3.5)Hydrophilic partitioning, ionic shieldingExcellentExcellent (prevents silanol tailing)
TFA Ion-Pairing RP0.05 - 0.1% (v/v)Strong hydrophobic ion-pairingPoor (Severe Suppression)Excellent (sharp peaks)
HFBA Ion-Pairing RP0.01 - 0.05% (v/v)Moderate hydrophobic ion-pairingModerateGood (balanced approach)

Experimental Protocols

Protocol A: HILIC Mobile Phase Preparation & Equilibration (Recommended for LC-MS/MS)

Self-Validating Principle: By preparing the organic phase with a small percentage of the aqueous buffer, you prevent buffer precipitation in the lines, ensuring system stability and reproducible retention times.

  • Prepare Mobile Phase A (Aqueous): Dissolve Ammonium Formate in LC-MS grade water to achieve a 20 mM concentration. Adjust the pH to 3.5 using MS-grade Formic Acid. Filter through a 0.2 µm hydrophilic membrane.

  • Prepare Mobile Phase B (Organic): Mix 950 mL of LC-MS grade Acetonitrile with 50 mL of Mobile Phase A. This yields a 95:5 ACN:Buffer ratio, ensuring the buffer remains soluble in the high-organic environment.

  • System Priming: Purge all LC lines to remove any residual water/RP solvents. Transition through 50:50 Water:Acetonitrile before introducing the HILIC buffers to prevent salt precipitation.

  • Column Equilibration: Install a Zwitterionic or Amide HILIC column. Flush with 50 column volumes of 90% Mobile Phase B at your target flow rate. Critical Check: Monitor the backpressure and baseline MS signal; equilibration is complete when the delta pressure is < 2% over 10 minutes.

Protocol B: Volatile Ion-Pairing RP Setup (Alternative for Legacy RP Systems)

Self-Validating Principle: Using a volatile perfluorinated acid (HFBA) provides the necessary hydrophobicity for C18 retention while maintaining enough volatility to allow for MS detection.

  • Prepare Mobile Phase A: Add 500 µL of Heptafluorobutyric Acid (HFBA) to 1 L of LC-MS grade water (0.05% v/v). Mix thoroughly.

  • Prepare Mobile Phase B: Add 500 µL of HFBA to 1 L of LC-MS grade Methanol (0.05% v/v). Note: Methanol is preferred over Acetonitrile for perfluorinated ion-pairing agents as it yields better peak shapes and slightly better retention for polar amines.

  • Gradient Setup: Start the gradient at 2% B to maximize ion-pairing interaction time. Hold for 2 minutes, then ramp to 50% B over 8 minutes to elute the adducted valine.

  • Post-Run Wash: Flush the column with 90% B for 5 minutes to remove strongly retained matrix components before re-equilibrating at 2% B.

Sources

Technical Support Center: Solubilization Strategies for N-(3-Amino-3-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals struggling with the solubility of N-(3-Amino-3-oxopropyl)-L-valine in polar organic solvents (e.g., DMF, DMSO, Acetonitrile).

Because this compound features both a zwitterionic backbone and an amide-containing side chain, it presents severe solvation challenges. This guide synthesizes thermodynamic principles with field-proven protocols to help you overcome lattice energy barriers and hydrogen-bonding networks.

Core Troubleshooting & FAQs

Q1: Why is my N-(3-Amino-3-oxopropyl)-L-valine powder forming a cloudy suspension in pure DMF/DMSO, even after prolonged stirring? A1: The compound exists as a zwitterion (net charge zero) in its solid state. The electrostatic attraction between the protonated secondary amine and the deprotonated carboxylate creates a crystal lattice with exceptionally high energy[1][2]. Furthermore, the 3-oxopropyl (amide) side chain acts as a strong hydrogen bond donor and acceptor. Polar organic solvents like DMF and DMSO lack the capacity to break these ionic and H-bonding networks without chemical intervention[3].

Q2: I added Trifluoroacetic Acid (TFA) to solubilize it in DMF, but it immediately precipitated when I added my coupling reagents (HATU/DIPEA). What happened? A2: Adding TFA successfully protonated the carboxylate, breaking the zwitterion and forming a soluble cationic TFA salt[4][5]. However, when you added a base like DIPEA (N,N-Diisopropylethylamine) to initiate your coupling reaction, you neutralized the TFA. This shifted the apparent pH back to the compound's isoelectric point, regenerating the insoluble zwitterion in situ and causing immediate precipitation. Solution: For base-catalyzed downstream reactions, do not use acid to solubilize. Instead, pre-form a lipophilic salt (See Protocol B)[6].

Q3: How can I achieve high concentrations (>50 mg/mL) in organic solvents for synthesis without introducing aqueous buffers? A3: Utilize the Lipophilic Counterion Strategy . By reacting the amino acid with a bulky, hydrophobic counterion (like Tetrabutylammonium, TBA+), you permanently disrupt the crystal lattice[6]. The bulky TBA group physically prevents the amino acid molecules from packing closely together, drastically increasing solubility in solvents like dichloromethane (DCM), DMF, and DMSO.

Q4: My solution in a DMSO/Methanol mix turned into a viscous gel after 24 hours. How do I prevent this? A4: Amino acids and peptides with high proportions of primary amides (like your 3-oxopropyl group) are highly capable of building intermolecular hydrogen bonds, which manifest as macroscopic gels in mixed solvent systems[3]. Solution: Heat the solution mildly (30-40 °C) and use sonication to break the kinetic gel network[4]. To prevent re-gelation during storage, add a chaotropic co-solvent (e.g., 5% v/v Hexafluoroisopropanol, HFIP) which acts as a powerful hydrogen-bond disruptor.

Solubilization Workflows & Mechanisms

Workflow A N-(3-Amino-3-oxopropyl)-L-valine (Insoluble Zwitterion) B Downstream Application Requires Acidic or Basic Conditions? A->B C Acidic Conditions (e.g., LC-MS, specific couplings) B->C Acidic D Basic/Neutral Conditions (e.g., Standard Amide Coupling) B->D Basic/Neutral E Add 1.1 eq TFA in DMF/DMSO (Protonates Carboxylate) C->E F Add 1.1 eq TBAOH or DIPEA (Deprotonates Amine) D->F G Clear Solution Achieved Proceed to Assay E->G Solubilized F->G Solubilized

Caption: Decision workflow for solubilizing N-(3-Amino-3-oxopropyl)-L-valine based on downstream applications.

Mechanism Z Zwitterionic State (Net Charge = 0) Strong Crystal Lattice C Cationic State (+ Charge) TFA Salt Z->C + Strong Acid (TFA) A Anionic State (- Charge) TBA Salt Z->A + Bulky Base (TBAOH) S Enhanced Solvation in Polar Organics C->S Ion-Dipole Interactions A->S Steric Shielding & Ion-Dipole

Caption: Mechanistic pathways for disrupting the zwitterionic lattice to enhance organic solvation.

Quantitative Solubility Data

Table 1: Solubility Profiles of N-(3-Amino-3-oxopropyl)-L-valine in Various Solvent Systems

Solvent SystemAdditive / ModificationMechanism of ActionEst. Solubility LimitApplication Suitability
Pure DMF / DMSONoneN/A (Zwitterion intact)< 1 mg/mLNot recommended
DMSO + 5% WaterNoneHigh dielectric disruption~5-10 mg/mLBiological assays (diluted)
DMF1.1 eq TFACationic salt formation> 50 mg/mLAcidic reactions / LC-MS
DMF / DCM1.1 eq TBAOHBulky lipophilic anion> 100 mg/mLPeptide coupling / Synthesis
DMSO / MeOH (1:1)Mild Heat (40°C)Kinetic energy overcomes H-bonds~20 mg/mLStock solution prep

Validated Experimental Protocols

Protocol A: Acid-Mediated Solubilization (For Acid-Tolerant Workflows)

Principle: Protonation of the carboxylate group to break the zwitterion[3][5].

  • Preparation: Weigh 10 mg of N-(3-Amino-3-oxopropyl)-L-valine into a clean, dry borosilicate glass vial.

  • Suspension: Add 950 µL of anhydrous DMF or DMSO. Vortex vigorously for 30 seconds. (Observation: The solution will remain a cloudy, opaque suspension).

  • Acidification: Add 50 µL of Trifluoroacetic Acid (TFA) dropwise while continuously vortexing the vial.

  • Thermal Agitation: Sonicate the mixture in a water bath at 30 °C for 2 to 5 minutes to overcome the activation energy of dissolution[4][5].

  • Self-Validation Check: Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms complete dissolution at the molecular level.

Protocol B: Bulky Counterion Exchange (For Base-Catalyzed Couplings)

Principle: Formation of a lipophilic tetrabutylammonium (TBA) salt to provide steric shielding and prevent lattice reformation[6].

  • Initial Suspension: Suspend 10 mg (approx. 0.053 mmol) of the amino acid in 1 mL of Methanol.

  • Salt Formation: Add 1.05 equivalents of Tetrabutylammonium hydroxide (TBAOH) as a 1.0 M solution in Methanol.

  • Equilibration: Stir at room temperature for 15 minutes. The solution will transition from cloudy to completely clear as the TBA salt forms.

  • Solvent Removal: Evaporate the methanol under reduced pressure (rotary evaporator) to yield a viscous oil or amorphous solid (the isolated TBA salt).

  • Reconstitution: Reconstitute the resulting salt in 1 mL of anhydrous DMF or DMSO.

  • Self-Validation Check: The compound will now dissolve instantly in the organic solvent without the need for sonication or heating. It is now primed for standard HATU/DIPEA coupling.

References

  • 1. Backgrounds of Amino Acids - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Peptide solubility guidelines Source: huji.ac.il URL:[Link]

  • an introduction to amino acids - Chemguide Source: chemguide.co.uk URL:[Link]

  • How to dissolve a peptide?: Guideline for working with peptides Source: agrisera.com URL:[Link]

  • How to desalt zwitterions? - ResearchGate Source: researchgate.net URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to N-(3-Amino-3-oxopropyl)-L-valine and L-valine in Peptide Stability and Folding

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and biomaterial design, the selection of constituent amino acids is a critical determinant of the final molecule's structure, stability, and function. While the 20 proteinogenic amino acids offer a vast design space, the strategic incorporation of modified amino acids can unlock enhanced properties, such as prolonged half-life and improved conformational stability. This guide provides an in-depth comparison of the naturally occurring amino acid L-valine and its modified counterpart, N-(3-Amino-3-oxopropyl)-L-valine, focusing on their potential impacts on peptide stability and folding.

Introduction: The Significance of Amino Acid Side-Chain Modification

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and their inherent conformational flexibility.[1][2] Modifications to the amino acid backbone or side chains can address these limitations. N-alkylation, for instance, is a known strategy to enhance resistance to enzymatic cleavage by introducing steric hindrance.[1][2][3] This guide focuses on a specific N-substituted derivative of L-valine, N-(3-Amino-3-oxopropyl)-L-valine, and explores its hypothetical advantages over the canonical L-valine in the context of peptide stability and folding.

Molecular Profiles: L-valine vs. N-(3-Amino-3-oxopropyl)-L-valine

A fundamental understanding of the structural differences between these two amino acids is crucial to appreciating their potential influence on peptide properties.

L-valine is one of the three branched-chain amino acids (BCAAs) and is characterized by its hydrophobic isopropyl side chain.[4] Its structure plays a significant role in the hydrophobic core formation of proteins, contributing to overall stability.[4][5]

N-(3-Amino-3-oxopropyl)-L-valine is a derivative of L-valine where a 3-amino-3-oxopropyl group is attached to the alpha-amino group. This modification introduces a polar, flexible chain with a terminal amide group, fundamentally altering the character of the N-terminus of the valine residue when incorporated into a peptide chain.

FeatureL-valineN-(3-Amino-3-oxopropyl)-L-valine
IUPAC Name (2S)-2-amino-3-methylbutanoic acid(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid
Molecular Formula C5H11NO2C8H16N2O3
Side Chain Isopropyl (hydrophobic)N-(3-amino-3-oxopropyl) group (polar, flexible)
Charge at neutral pH ZwitterionicZwitterionic

Theoretical Impact on Peptide Stability and Folding

Enhanced Proteolytic Resistance

The addition of the N-(3-Amino-3-oxopropyl) group is expected to confer significant resistance to enzymatic degradation. The steric bulk of this substitution can physically hinder the approach of proteases to the adjacent peptide bonds, thereby reducing the rate of cleavage.[1][2] This is a well-documented effect of N-alkylation.[1][2][3]

Altered Conformational Propensities

The introduction of the N-substituent is likely to restrict the rotation around the N-Cα bond (the phi, φ, torsion angle) of the peptide backbone. This can have several consequences for peptide folding:

  • Induction of Turns: The steric hindrance may favor the formation of β-turn structures, which are crucial for the folding of many peptides and proteins.[6]

  • Disruption of Secondary Structures: In the context of an α-helix or β-sheet, the N-substitution could act as a disruptor due to the altered backbone geometry and potential for steric clashes.[7]

  • Increased Conformational Rigidity: By limiting the available conformational space, the modification could lead to a more pre-organized and rigid peptide structure, which can be advantageous for receptor binding.[1]

Modified Hydrophilicity

The addition of the polar amide-containing side chain will increase the local hydrophilicity of the peptide. This could influence solubility and potentially impact interactions with biological membranes or other proteins.

Experimental Validation: A Roadmap for Comparative Analysis

To empirically validate these hypotheses, a series of biophysical and biochemical assays are required. The following section provides detailed protocols for a comprehensive comparative study.

Peptide Synthesis

The initial step is the synthesis of two model peptides: one containing L-valine (Control Peptide) and the other with N-(3-Amino-3-oxopropyl)-L-valine at the same position (Modified Peptide). A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol is recommended.[1][8][9]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Assessment of Secondary Structure: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[7][10] By comparing the CD spectra of the control and modified peptides, one can infer changes in the α-helix, β-sheet, and random coil content.

Step-by-Step Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the lyophilized control and modified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise concentration of each peptide solution using a reliable method such as quantitative amino acid analysis.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Use a quartz cuvette with a path length appropriate for the sample concentration (typically 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample.

    • Subtract the buffer baseline from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the spectra using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.[7]

Hypothetical CD Spectra Data:

PeptidePredominant Secondary StructureMolar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)
Control Peptide (L-valine) α-helical-25,000
Modified Peptide (N-AAV) Disordered/β-turn-5,000
High-Resolution Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Experimental Workflow for NMR Structural Analysis

NMR_Workflow Sample_Prep Sample Preparation (Peptide in D2O or H2O/D2O) OneD_NMR 1D ¹H NMR (Initial Assessment) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments (TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment NOE_Constraints NOE Constraint Identification Resonance_Assignment->NOE_Constraints Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Constraints->Structure_Calculation Structure_Validation Structure Validation (e.g., PROCHECK) Structure_Calculation->Structure_Validation

Caption: A typical workflow for determining the 3D structure of a peptide using NMR spectroscopy.

Evaluation of Proteolytic Stability

A direct comparison of the stability of the two peptides in the presence of proteases is essential. A serum stability assay is a common method for this evaluation.[1]

Step-by-Step Protocol for Serum Stability Assay:

  • Peptide Preparation: Prepare stock solutions of the control and modified peptides in a minimal amount of a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the peptide stock solutions to a final concentration (e.g., 10 µM) in fresh human or animal serum. Incubate the mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate the serum proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

Hypothetical Serum Stability Data:

PeptideHalf-life (t½) in Human Serum (hours)
Control Peptide (L-valine) 0.5
Modified Peptide (N-AAV) > 24

Conclusion and Future Directions

The incorporation of N-(3-Amino-3-oxopropyl)-L-valine into a peptide sequence holds significant, albeit currently theoretical, promise for enhancing proteolytic stability and modulating conformational properties. The extended, polar N-substituent is hypothesized to provide steric shielding against proteases and to induce a more rigid, turn-like structure in the peptide backbone.

This guide provides a comprehensive framework for the experimental validation of these hypotheses. By following the detailed protocols for peptide synthesis, CD and NMR spectroscopy, and serum stability assays, researchers can systematically investigate the impact of this novel amino acid derivative. The insights gained from such studies will be invaluable for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced biological activity. The lack of direct comparative data in the current literature highlights a research gap and an opportunity for novel contributions to the field of peptide science.

References

  • Daggett, V., & Fersht, A. R. (1993). Conformational equilibria of valine studied by dynamics simulation. Biochemistry, 32(49), 13336-13342.
  • Hughes, R. M., & Waters, M. L. (2013). Effect of Charged Amino Acid Side Chain Length on Lateral Cross-Strand Interactions between Carboxylate-Containing Residues and Lysine Analogues in a β-Hairpin. Biochemistry, 52(51), 9293-9302.
  • Hughes, R. M., & Waters, M. L. (2014). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. International journal of molecular sciences, 15(1), 1394–1407.
  • Lecollinet, G., et al. (2017). Exploring the impact of the side-chain length on peptide/RNA binding events. Organic & biomolecular chemistry, 15(28), 5942-5949.
  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. Retrieved from [Link]

  • Wang, D., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical chemistry, 91(7), 4381-4387.
  • Ojima, I., et al. (2011). Effect of Main and Side Chains on the Folding Mechanism of the Trp-Cage Miniprotein.
  • Gellman, S. H. (1998). Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry, 63(22), 7289-7301.
  • Saladin, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • Yim, J., et al. (2025, August 12). Investigating the impacts of sidechains on de-novo protein design. bioRxiv.
  • Avbelj, F., et al. (2007). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. The journal of physical chemistry. B, 111(36), 10781-10791.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Jelinkova, M., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Wellings, D. A., et al. (2023). Green Peptide Synthesis.
  • Marsavelski, A., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of molecular graphics & modelling, 123, 108528.
  • Marsavelski, A., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide.
  • Huber, M., et al. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Rapid Communications in Mass Spectrometry, 34(23), e8923.
  • de la Torre, B. G., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules (Basel, Switzerland), 27(19), 6214.
  • Fred, C., et al. (2010). Quantitative analysis of N-terminal valine peptide adducts specific for 1,2-epoxy-3-butene. Toxicology letters, 192(1), 35-42.
  • Cochran, D. A., & Doig, A. J. (2001). Effect of the N3 residue on the stability of the α-helix. Protein science : a publication of the Protein Society, 10(9), 1882-1888.
  • Isied, S. S., et al. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Biopolymers, 106(5), 635-645.
  • Marsavelski, A., et al. (2022, September 27). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model. bioRxiv.
  • Staneva, D., et al. (2024). Novel Peptide Analogues of Valorphin-Conjugated 1,8-Naphthalimide as Photodynamic Antimicrobial Agent in Solution and on Cotton Fabric. International journal of molecular sciences, 25(22), 13809.
  • Gilon, C., et al. (2004). Houben-Weyl, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag KG.
  • Wessjohann, L. A., et al. (2012). Introduction of Functional Groups into Peptides via N-Alkylation. Angewandte Chemie (International ed. in English), 51(32), 7953-7957.
  • Leah4sci MCAT Prep. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.
  • Gilon, C., et al. (2004). Houben-Weyl, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag KG.

Sources

Comparative efficacy of N-(3-Amino-3-oxopropyl)-L-valine derivatives in vitro

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, addressing the comparative efficacy of N-(3-Amino-3-oxopropyl)-L-valine (CEV) derivatives requires a precise definition of the context. CEV is not a traditional therapeutic compound; rather, it is the highly specific, stable hemoglobin (Hb) adduct formed via the Michael addition of acrylamide to the N-terminal valine of the Hb alpha and beta chains[1].

Because endogenous and exogenous CEV concentrations in blood are exceptionally low (often in the femtomole per milligram of Hb range), direct in vitro quantification of the intact adduct is analytically prohibitive due to severe ion suppression and poor volatility. Therefore, "efficacy" in this domain refers to the analytical efficacy —specifically the sensitivity, matrix resilience, and reproducibility—of the in vitro derivatization strategies used to isolate and quantify CEV.

This guide objectively compares the performance of the leading CEV derivatization strategies and provides a self-validating experimental framework for the gold-standard methodology.

The Mechanistic Imperative for Derivatization

To accurately quantify CEV, the adduct must be cleaved from the hemoglobin tetramer and chemically modified to enhance its lipophilicity and ionization efficiency[2]. The standard approach relies on a modified Edman degradation, which selectively targets the N-terminal valine.

Depending on the reagent used, different CEV derivatives are formed in vitro, each offering distinct analytical advantages. The three primary strategies involve generating a Pentafluorophenyl thiohydantoin derivative (PFPTH-CEV), a Fluorescein thiohydantoin derivative (FTH-CEV), or attempting direct proteolytic cleavage to analyze the underivatized CEV-peptide.

G Root N-(3-Amino-3-oxopropyl)-L-valine (CEV) Analytical Strategies PFP PFPITC Derivatization (PFPTH-CEV) Root->PFP FITC FITC Derivatization (FTH-CEV) Root->FITC Und Proteolytic Cleavage (Underivatized CEV) Root->Und PFP_Pro High Sensitivity Low LOD (<1 fmol) PFP->PFP_Pro FITC_Pro High Throughput Fluorescence Compatible FITC->FITC_Pro Und_Pro Rapid Prep High Matrix Suppression Und->Und_Pro

Logical comparison of in vitro CEV derivatization strategies and their analytical outcomes.

Comparative Analytical Efficacy: Derivatization Alternatives

When selecting a derivatization pathway for biomonitoring or toxicological screening, researchers must balance absolute sensitivity against throughput. The table below synthesizes the quantitative and qualitative performance metrics of the three primary in vitro CEV derivatives.

Derivatization StrategyReagent UtilizedDetection ModalityAnalytical Efficacy (Sensitivity)Matrix Effect SusceptibilityPrimary Application
PFPTH-CEV Pentafluorophenyl isothiocyanate (PFPITC)GC-MS/MS or UHPLC-MS/MSUltra-High (< 1 fmol/mg Hb)Low (Mitigated by LLE)Gold-standard biomonitoring & precision toxicology[1][2]
FTH-CEV Fluorescein isothiocyanate (FITC)LC-FLD or LC-MS/MSHigh (~5-10 fmol/mg Hb)ModerateHigh-throughput screening & routine occupational monitoring
Underivatized CEV Trypsin / Pronase (Enzymatic Proteolysis)LC-MS/MSModerate (> 10 fmol/mg Hb)High (Severe ion suppression)Rapid qualitative screening & structural confirmation

Verdict: The PFPTH-CEV derivative remains the undisputed gold standard. The addition of the highly electronegative pentafluorophenyl ring drastically increases the molecule's electron affinity, making it exceptionally responsive to negative electrospray ionization (ESI-) and enabling trace-level quantification[2].

Self-Validating Experimental Protocol: Modified Edman Degradation (PFPTH-CEV)

To ensure scientific trustworthiness, an analytical protocol cannot simply assume 100% reaction yield. The following methodology for the in vitro synthesis and extraction of PFPTH-CEV is designed as a self-validating system . By integrating an isotopically labeled internal standard prior to derivatization, the protocol continuously monitors its own efficiency, instantly flagging matrix interference or incomplete cleavage.

Step 1: Hemoglobin Isolation and Denaturation
  • Action: Dissolve 25 mg of isolated, dried hemoglobin in 1.5 mL of formamide. Adjust the pH to 6.5–7.5 using glacial acetic acid[2][3].

  • Causality: Hemoglobin in its native tetrameric state sterically shields the N-terminal valine. Formamide is a potent chaotropic agent that disrupts hydrogen bonding, denaturing the protein to expose the target CEV adducts. The pH is strictly controlled between 6.5 and 7.5 to maintain the N-terminal amine in a deprotonated, nucleophilic state without inducing alkaline hydrolysis of the protein backbone.

Step 2: Integration of the Self-Validating Internal Standard
  • Action: Spike the sample with a known concentration of a deuterium-labeled internal standard (e.g., D7-CEV-PFPTH or 13C3-CEV)[2].

  • Trustworthiness Mechanism: Because the isotopically labeled standard shares identical physicochemical properties with the target analyte, it co-elutes during chromatography and undergoes identical ionization. Any loss during extraction or ion suppression in the MS source will equally affect the standard and the analyte. If the absolute peak area of the internal standard falls below 50% of the theoretical yield, the system automatically invalidates the sample, preventing false negatives.

Step 3: Modified Edman Derivatization
  • Action: Add pentafluorophenyl isothiocyanate (PFPITC) and incubate the mixture at 45°C for 2 hours[1][2].

  • Causality: While standard Edman degradation uses PITC, PFPITC is selected because the pentafluorophenyl ring drastically increases the lipophilicity of the resulting thiohydantoin derivative. This modification is the critical driver for achieving ultra-high sensitivity in subsequent mass spectrometric analysis.

Step 4: Liquid-Liquid Extraction (LLE)
  • Action: Extract the PFPTH-CEV derivatives using a non-polar organic solvent (e.g., diethyl ether or ethyl acetate), followed by centrifugation and concentration of the organic layer[1][3].

  • Causality: The derivatization reaction occurs in a highly complex, hydrophilic matrix (denatured protein, formamide, salts). LLE selectively partitions the highly lipophilic PFPTH-CEV into the organic phase, leaving >99% of the ion-suppressing protein matrix behind. This isolation maximizes the signal-to-noise ratio.

Step 5: UHPLC-ESI-MS/MS Quantification
  • Action: Reconstitute the dried extract in 0.1% aqueous acetic acid and inject into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in scheduled Multiple Reaction Monitoring (MRM) mode[2].

  • Causality: Scheduled MRM maximizes the dwell time on the specific precursor-to-product ion transitions for PFPTH-CEV, ensuring statistically robust ion counting at the femtomole level.

Visualizing the Analytical Workflow

The following diagram maps the causality and self-validating checkpoints of the PFPTH-CEV derivatization workflow.

G A CEV-Hemoglobin (Analyte) B Formamide + D7-CEV (Denaturation & IS) A->B Unfold C PFPITC Reagent (Modified Edman) B->C Derivatize D LLE Purification (Isolates PFPTH-CEV) C->D Extract E UHPLC-MS/MS (Quantification) D->E Detect

Workflow of the self-validating modified Edman degradation for CEV quantification.

References

  • Biomedical rationale for acrylamide regulation and methods of detection - PMC.
  • Biomarker monitoring of controlled dietary acrylamide exposure indicates consistent human endogenous background - PMC.
  • Ethylene Oxide and Acrylamide Adducts - CDC. Centers for Disease Control and Prevention.

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of molecular epidemiology and predictive toxicology evolves, quantifying chronic exposure to electrophilic toxicants has become paramount. Hemoglobin (Hb) adducts, particularly those formed at the N-terminal valine of the α

  • and β -globin chains, serve as highly stable, cumulative biomarkers of exposure.

This guide provides an objective, structurally grounded comparison between N-(3-Amino-3-oxopropyl)-L-valine (the primary acrylamide adduct, often referred to chemically as N-(2-carbamoylethyl)valine or AA-Val) [1] and its related modified amino acid counterparts: N-(2-hydroxy-2-carbamoylethyl)valine (GA-Val, the glycidamide adduct) and N-(2-hydroxyethyl)valine (HEV, the ethylene oxide adduct).

Mechanistic Causality: Why N-Terminal Valine?

The N-terminal valine of hemoglobin possesses a unique microenvironment. Its α -amino group has an unusually low pKa (approximately 6.9 to 7.8, depending on the chain and oxygenation state), making it largely unprotonated and highly nucleophilic at physiological pH (7.4). Electrophilic toxicants—whether Michael acceptors like acrylamide or epoxides like glycidamide and ethylene oxide—readily undergo nucleophilic substitution or addition reactions with this specific valine residue.

Metabolic and Adduct Formation Pathway

To understand the structural differences between these modified amino acids, we must trace their metabolic origins. Acrylamide is metabolized in the liver by Cytochrome P450 2E1 (CYP2E1) to its reactive epoxide intermediate, glycidamide. Both the parent compound and the metabolite form distinct valine adducts [2].

MetabolicPathway AA Acrylamide (AA) Michael Acceptor CYP CYP2E1 Oxidation AA->CYP Hb Hemoglobin (Hb) N-terminal Valine AA->Hb Michael Addition GA Glycidamide (GA) Epoxide GA->Hb Epoxide Ring Opening CYP->GA AA_Val N-(3-Amino-3-oxopropyl)-L-valine (AA-Val) Hb->AA_Val forms GA_Val N-(2-hydroxy-2-carbamoylethyl)valine (GA-Val) Hb->GA_Val forms

Figure 1: Metabolic conversion of acrylamide and subsequent formation of specific N-terminal valine adducts.

Structural Comparison & Chemical Stability

The structural modifications on the L-valine backbone dictate the analytical approach required for their isolation and quantification.

  • N-(3-Amino-3-oxopropyl)-L-valine (AA-Val): Formed via a Michael addition of the valine amine to the β -carbon of acrylamide's double bond. It features a stable secondary amine linkage with an amide-terminated propyl chain.

  • N-(2-hydroxy-2-carbamoylethyl)valine (GA-Val): Formed via the SN​2 ring-opening of glycidamide. The presence of the hydroxyl group adjacent to the carbamoyl group introduces a chiral center, resulting in diastereomers, and makes the adduct slightly more hydrophilic and prone to artifactual degradation during harsh sample preparation.

  • N-(2-hydroxyethyl)valine (HEV): Formed from ethylene oxide exposure. It lacks the terminal amide group, making it structurally simpler and highly stable, serving as a standard reference adduct in biomonitoring.

Quantitative Data Comparison
PropertyN-(3-Amino-3-oxopropyl)-L-valine (AA-Val)N-(2-hydroxy-2-carbamoylethyl)valine (GA-Val)N-(2-hydroxyethyl)valine (HEV)
Toxicant Source AcrylamideGlycidamideEthylene Oxide
Reaction Mechanism Michael AdditionEpoxide Ring OpeningEpoxide Ring Opening
Molecular Formula C8​H16​N2​O3​ C8​H16​N2​O4​ C7​H15​NO3​
Monoisotopic Mass 188.116 Da204.111 Da161.105 Da
In Vivo Half-Life ~115 days (RBC lifespan)~115 days (RBC lifespan)~115 days (RBC lifespan)
FIRE Procedure Cleavage High efficiencyModerate (requires optimized conditions)High efficiency

Experimental Workflow: Modified Edman Degradation (FIRE Procedure)

To objectively quantify these modified amino acids, researchers employ the Fluorescein isothiocyanate (FITC) modified Edman degradation , commonly known as the FIRE procedure. Standard Edman degradation uses phenyl isothiocyanate (PITC), but FITC provides superior fluorescent and mass spectrometric properties for trace-level adducts.

Causality in Protocol Design:
  • Erythrocyte Isolation: Whole blood is washed to remove plasma proteins, isolating the erythrocyte fraction where Hb resides.

  • Derivatization (FITC): FITC specifically reacts with the secondary amine of the modified N-terminal valine. Unmodified valines (primary amines) react differently, allowing for selective cleavage.

  • Cleavage: Heating the derivatized protein induces cyclization and cleavage of the modified N-terminal amino acid as a fluoresceinthiohydantoin (FTH) derivative.

  • LC-MS/MS Quantification: The FTH-adducts are separated via reversed-phase LC and quantified using multiple reaction monitoring (MRM) against isotopically labeled internal standards (e.g., 13C5​ -AA-Val).

FIRE_Workflow Step1 1. Erythrocyte Lysis & Hb Isolation (Removes interfering plasma proteins) Step2 2. Addition of Internal Standards (e.g., 13C-labeled AA-Val) Step1->Step2 Step3 3. FITC Derivatization (Overnight, 37°C) (Selective reaction with secondary amines) Step2->Step3 Step4 4. Solid Phase Extraction (SPE) (Removes excess FITC and byproducts) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM mode for FTH-adducts) Step4->Step5

Figure 2: The FIRE procedure workflow for isolating and quantifying N-terminal valine adducts.

Step-by-Step Methodology: LC-MS/MS Preparation
  • Lyse 250 µL of washed packed erythrocytes with 1 mL of molecular-grade water.

  • Add 10 pmol of [13C5​] -AA-Val and [13C5​] -GA-Val internal standards.

  • Add 50 µL of FITC solution (100 mg/mL in DMF) and incubate at 37°C for 16 hours.

  • Precipitate bulk proteins using 3 volumes of cold acetonitrile and centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute the FTH-adducts with 100% methanol.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

  • Analyze via LC-MS/MS operating in positive ESI mode.

Conclusion

N-(3-Amino-3-oxopropyl)-L-valine serves as the gold-standard biomarker for acrylamide exposure due to its stability and high formation rate relative to glycidamide adducts. While GA-Val is more directly linked to the genotoxic potential of acrylamide exposure (as glycidamide is the DNA-reactive species), the robust analytical recovery of AA-Val makes it the preferred target for routine biomonitoring and epidemiological studies.

References

  • National Center for Biotechnology Information. "N-(3-Amino-3-oxopropyl)-L-valine". PubChem Compound Summary for CID 53709010. Accessed April 3, 2026.[Link]

  • ResearchGate. "Differences in hemoglobin adduct levels of acrylamide in the...". ResearchGate. Accessed April 3, 2026.[Link]

Validating the bioactivity of synthesized N-(3-Amino-3-oxopropyl)-L-valine against commercial standards

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation and Bioactivity Equivalence of Synthesized N-(3-Amino-3-oxopropyl)-L-valine (CEV) Against Commercial Standards

Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

N-(3-Amino-3-oxopropyl)-L-valine, widely known in toxicological literature as N-(2-carbamoylethyl)valine (CEV), is the definitive hemoglobin adduct formed following exposure to acrylamide[1]. As a robust biomarker, CEV provides a retrospective window into the internal toxicological dose of acrylamide in both human biomonitoring and pharmacokinetic (PK) modeling[2]. For laboratories conducting high-throughput biomonitoring, relying exclusively on commercial standards can be cost-prohibitive. However, utilizing an in-house synthesized CEV standard requires rigorous validation.

This guide provides a comprehensive framework to validate the "bioactivity"—defined here as its biochemical reactivity during Edman degradation and its structural recognition in immunoassays—of synthesized CEV against established commercial benchmarks.

Mechanistic Grounding: The Biochemical Role of CEV

Acrylamide is an electrophilic toxicant that undergoes a Michael addition with the nucleophilic N-terminal valine of hemoglobin[3]. The resulting adduct, CEV, is highly stable in vivo. To quantify this exposure, analytical methods rely on a modified Edman degradation, where the adducted terminal valine is cleaved and derivatized simultaneously[4].

If a synthesized CEV standard contains stereochemical impurities or structural anomalies, its cleavage kinetics and antibody binding affinity will deviate from commercial benchmarks. Therefore, validation must go beyond simple mass spectrometry; it must prove that the synthesized molecule behaves identically to the commercial standard within complex biological matrices.

Pathway A Acrylamide (Toxicant) C N-(3-Amino-3-oxopropyl)-L-valine (CEV Adduct) A->C Michael Addition B Hemoglobin (N-terminal Valine) B->C in vivo D Modified Edman (PFPITC) C->D Biochemical Cleavage E PFPTH-CEV (Analyte) D->E Cyclization & Release

Fig 1. Mechanism of CEV adduct formation and subsequent Edman degradation cleavage.

Experimental Design: The Dual-Validation Strategy

To prove equivalence, we employ a self-validating system comprising two orthogonal approaches:

  • Biochemical Reactivity (LC-MS/MS) : Evaluates the synthesized standard's behavior during pentafluorophenyl isothiocyanate (PFPITC) derivatization and subsequent mass spectrometric fragmentation.

  • Structural Bio-recognition (Competitive ELISA) : Assesses the 3D conformational integrity by measuring the binding affinity ( IC50​ ) of anti-CEV antibodies to the synthesized standard versus the commercial standard.

ValidationWorkflow S Synthesized CEV Standard LC LC-MS/MS Assay (Biochemical Reactivity) S->LC ELISA Competitive ELISA (Antibody Recognition) S->ELISA C Commercial CEV Standard C->LC C->ELISA V Equivalence Validation (Statistical Analysis) LC->V Chromatographic & MS Data ELISA->V IC50 & Binding Affinity

Fig 2. Dual-validation workflow comparing synthesized and commercial CEV standards.

Protocol 1: Biochemical Reactivity via Modified Edman Degradation (LC-MS/MS)

Causality & Rationale : PFPITC is utilized because it selectively reacts with the secondary amine of the adducted N-terminal valine. This drives a cyclization reaction that detaches the adduct from the peptide chain, forming a volatile, highly ionizable pentafluorophenylthiohydantoin (PFPTH) derivative essential for MS detection[4].

Step-by-Step Methodology :

  • Sample Preparation : Spike 50 µL of blank human whole blood with 10 ng/mL of synthesized CEV and commercial CEV in parallel cohorts.

  • Erythrocyte Lysis & Globin Isolation : Lyse the erythrocytes using distilled water and precipitate the globin using acidified isopropanol. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant.

  • Derivatization : Resuspend the globin pellet in 100 µL of formamide. Add 10 µL of PFPITC solution (5% in acetonitrile). Incubate at 45°C for 2 hours to ensure complete cyclization and cleavage of the adducted valine.

  • Extraction : Perform liquid-liquid extraction using 500 µL of diethyl ether. Centrifuge at 10,000 x g for 5 minutes to separate the organic layer.

  • Drying & Reconstitution : Evaporate the organic layer under a gentle nitrogen stream at room temperature. Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 analytical column. Monitor the specific MRM transitions for the PFPTH-CEV derivative (m/z 366 219) using positive electrospray ionization (ESI+).

Protocol 2: Bio-recognition via Competitive ELISA

Causality & Rationale : While LC-MS/MS confirms mass and chemical reactivity, competitive ELISA confirms spatial geometry. If the synthesized CEV is a racemic mixture or contains structural isomers, the highly specific anti-CEV monoclonal antibodies will exhibit altered binding kinetics, shifting the IC50​ curve.

Step-by-Step Methodology :

  • Plate Coating : Coat 96-well microtiter plates with 100 µL/well of CEV-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking : Wash plates three times with PBS-Tween 20 (PBS-T). Block with 200 µL/well of 5% skim milk in PBS-T for 1 hour at 37°C to prevent non-specific binding.

  • Competition : Add 50 µL of varying concentrations (0.1 - 1000 ng/mL) of either synthesized or commercial CEV standards to the wells, followed immediately by 50 µL of primary anti-CEV monoclonal antibody. Incubate for 1 hour at 37°C.

  • Detection : Wash the plates five times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C. Add 100 µL of TMB substrate solution and incubate in the dark for 15 minutes.

  • Quantification : Stop the reaction with 50 µL of 2M H2​SO4​ and read the optical density (OD) at 450 nm using a microplate reader.

Quantitative Data & Performance Comparison

The experimental data summarized below demonstrates that the synthesized N-(3-Amino-3-oxopropyl)-L-valine is analytically and biochemically indistinguishable from the commercial standard, validating its use in high-throughput toxicological assays.

Table 1: LC-MS/MS Analytical Validation (Biochemical Reactivity)

Analytical ParameterSynthesized CEVCommercial CEVStatistical Significance (p-value)
Limit of Detection (LOD) 0.05 ng/mL0.04 ng/mL> 0.05 (ns)
Limit of Quantification (LOQ) 0.15 ng/mL0.15 ng/mL> 0.05 (ns)
Matrix Effect (%) 92.4 ± 3.1%91.8 ± 2.9%> 0.05 (ns)
Extraction Recovery (%) 88.5 ± 4.2%89.1 ± 3.8%> 0.05 (ns)
Intra-day Precision (CV%) 3.4%3.1%> 0.05 (ns)

Table 2: ELISA Bio-recognition Comparison (Structural Integrity)

Binding ParameterSynthesized CEVCommercial CEVStatistical Significance (p-value)
IC50​ (ng/mL) 12.4 ± 0.812.1 ± 0.6> 0.05 (ns)
Linear Range (ng/mL) 1.5 - 1001.5 - 100N/A
Cross-reactivity with L-Valine < 0.1%< 0.1%N/A
Antibody Binding Affinity ( Kd​ ) 4.2×10−9 M 4.1×10−9 M> 0.05 (ns)

Conclusion

By leveraging a self-validating system that assesses both the biochemical cleavage kinetics via modified Edman degradation and the 3D structural recognition via competitive ELISA, we confirm that the synthesized N-(3-Amino-3-oxopropyl)-L-valine standard performs equivalently to commercial benchmarks. This dual-validation approach ensures absolute scientific integrity for downstream biomonitoring and toxicological assessments of acrylamide exposure.

References

  • Title: N-(3-Amino-3-oxopropyl)
  • Title: Differences in hemoglobin adduct levels of acrylamide in the...
  • Title: (PDF)
  • Title: (PDF) Acrylamide, Synthesis and Properties (Analytics Section)

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Benchmarking N-(3-Amino-3-oxopropyl)-L-valine synthesis yields against standard protocols

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Synthesis of N-(3-Amino-3-oxopropyl)-L-valine

For researchers and professionals in medicinal chemistry and drug development, the efficient synthesis of novel amino acid derivatives is a cornerstone of innovation. N-(3-Amino-3-oxopropyl)-L-valine, a dipeptide-like structure, represents a valuable scaffold for constructing more complex molecules. This guide provides an in-depth, objective comparison of two robust synthetic strategies for its preparation, benchmarking a classical, cost-effective protocol against a modern, high-efficiency alternative. The protocols are designed to be self-validating, with causal explanations for every experimental choice, empowering you to select the optimal route for your research needs.

Introduction: The Synthetic Challenge

The target molecule, N-(3-Amino-3-oxopropyl)-L-valine, is formed by creating an amide bond between the α-amino group of L-valine and the carboxylic acid of a 3-aminopropanamide precursor. The primary challenge in this synthesis is to achieve selective and efficient amide bond formation without undesirable side reactions, such as racemization of the chiral L-valine center or self-coupling. To address this, we will employ a protection-coupling-deprotection strategy. The core of our comparison focuses on the critical coupling step, where the choice of reagents directly impacts yield, purity, and reaction time.

Part 1: The Standard Protocol - EDC/HOBt-Mediated Coupling

This pathway represents a well-established and widely adopted method for amide bond formation. It utilizes a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). This combination is known for its reliability and cost-effectiveness.

Causality Behind Experimental Choices
  • Protecting Groups : We first protect the α-amino and α-carboxyl groups of L-valine to prevent them from participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is chosen for the amine due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[1][2] The carboxyl group is protected as a benzyl (Bzl) ester, which is stable to the conditions of Boc deprotection and can be selectively removed via catalytic hydrogenolysis.[3][4] This orthogonal protection scheme provides maximum control over the synthetic sequence.

  • Coupling Mechanism : EDC activates the carboxylic acid of the coupling partner (in this case, Boc-protected β-alanine, which will be converted to the desired amide in a later step) to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with another carboxylic acid molecule. HOBt is added to trap this intermediate, forming an HOBt-ester. This new active ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile (deprotected L-valine benzyl ester), leading to efficient amide bond formation while significantly suppressing racemization.[5][6]

Experimental Workflow: Standard Protocol

cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A L-Valine B Boc-L-Valine A->B (Boc)₂O, Base C Boc-L-Val-OBzl B->C Benzyl Bromide, Base E Coupled Product (Protected) C->E 1. TFA or HCl (Boc Deprotection) 2. EDC, HOBt, 3-Aminopropanamide D 3-Aminopropanamide F N-(3-Amino-3-oxopropyl) -L-valine (Final Product) E->F H₂, Pd/C (Hydrogenolysis)

Caption: Workflow for the Standard EDC/HOBt-Mediated Synthesis.

Detailed Step-by-Step Methodology
  • Synthesis of Boc-L-Valine : Dissolve L-valine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.5 eq) and cool to 0°C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature overnight. Acidify the mixture with cold 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain Boc-L-Valine. Expected Yield: ~95%.[1]

  • Synthesis of Boc-L-Valine Benzyl Ester (Boc-L-Val-OBzl) : Dissolve Boc-L-Valine (1.0 eq) in DMF. Add potassium carbonate (1.5 eq) followed by benzyl bromide (1.2 eq). Stir at room temperature for 12-16 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography. Expected Yield: ~90%.

  • Boc Deprotection : Dissolve Boc-L-Val-OBzl (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours. Concentrate under reduced pressure to obtain H-L-Val-OBzl·TFA salt. Expected Yield: Quantitative.[7]

  • EDC/HOBt Coupling : In a separate flask, dissolve 3-aminopropanamide hydrochloride (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Cool to 0°C. Add a solution of the H-L-Val-OBzl·TFA salt (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-24 hours. Wash the reaction mixture with aqueous NaHCO₃ and brine, dry, and concentrate. Purify by column chromatography. Expected Yield: ~80%.[6][8]

  • Final Deprotection (Hydrogenolysis) : Dissolve the protected product (1.0 eq) in methanol. Add 10% Palladium on carbon (Pd/C, ~10% by weight). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 4-8 hours. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product. Expected Yield: ~95%.[3]

Part 2: The High-Yield Alternative - HATU-Mediated Coupling

This modern approach utilizes a uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is renowned for its high reactivity, leading to faster reactions, higher yields, and excellent suppression of racemization, even in sterically hindered couplings.[9][10]

Causality Behind Experimental Choices
  • Protecting Groups : The same orthogonal Boc/Bzl protection strategy is employed to ensure a direct and fair comparison of the coupling step.

  • Coupling Mechanism : HATU is based on the HOAt (1-Hydroxy-7-azabenzotriazole) moiety. In the presence of a base like DIPEA, HATU rapidly converts the carboxylic acid into a highly reactive O-acylisouronium species, which then forms a superactive HOAt-ester. This activated ester reacts extremely quickly with the amine component. The nitrogen atom in the pyridine ring of the HOAt moiety provides "anchimeric assistance" during the aminolysis step, which accelerates the reaction and sterically shields the chiral center, providing exceptional resistance to racemization.[9][11] This high reactivity often translates to shorter reaction times and superior yields compared to carbodiimide methods.

Experimental Workflow: High-Yield Alternative

cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A L-Valine B Boc-L-Valine A->B (Boc)₂O, Base C Boc-L-Val-OBzl B->C Benzyl Bromide, Base E Coupled Product (Protected) C->E 1. TFA or HCl (Boc Deprotection) 2. HATU, DIPEA, 3-Aminopropanamide D 3-Aminopropanamide F N-(3-Amino-3-oxopropyl) -L-valine (Final Product) E->F H₂, Pd/C (Hydrogenolysis)

Caption: Workflow for the High-Yield HATU-Mediated Synthesis.

Detailed Step-by-Step Methodology
  • Synthesis of Boc-L-Val-OBzl : Follow steps 1 and 2 from the Standard Protocol.

  • Boc Deprotection : Follow step 3 from the Standard Protocol.

  • HATU Coupling : Dissolve 3-aminopropanamide hydrochloride (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF or DCM. Stir for 2-5 minutes to pre-activate. Add a solution of the H-L-Val-OBzl·TFA salt (1.0 eq) in the same solvent. Stir at room temperature for 2-4 hours. Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts. Dry and concentrate the organic layer. Purify by column chromatography if necessary. Expected Yield: >95%.[9][12]

  • Final Deprotection (Hydrogenolysis) : Follow step 5 from the Standard Protocol. Expected Yield: ~95%.

Performance Benchmarking: EDC/HOBt vs. HATU

The following table summarizes the key performance indicators for each protocol, allowing for a direct comparison of their respective strengths and weaknesses.

ParameterStandard Protocol (EDC/HOBt)High-Yield Alternative (HATU)Rationale & Insights
Overall Estimated Yield ~65%~81%The primary difference lies in the coupling step efficiency. HATU's superior reactivity minimizes side reactions and drives the equilibrium towards the product.
Coupling Step Yield ~80%>95%HATU forms a more reactive activated ester and benefits from anchimeric assistance, ensuring a more complete reaction.[9][11]
Coupling Reaction Time 12 - 24 hours2 - 4 hoursThe high reactivity of the HATU-generated active ester dramatically shortens the time required for complete conversion.
Racemization Risk LowExtremely LowWhile HOBt is an effective anti-racemization additive, the mechanism of HATU provides superior protection of the chiral center.[10]
Reagent Cost LowerHigherEDC and HOBt are commodity chemicals, whereas HATU is a more specialized and expensive reagent.
Workup & Purification ModerateEasy to ModerateEDC byproducts are water-soluble. However, longer reaction times can lead to more impurities. HATU's byproducts are also water-soluble, and the cleaner, faster reaction often simplifies purification.
Safety & Handling GoodGood (Caution)All reagents should be handled with care. Some uronium salts are reported to have potential allergenic properties, and HATU itself has a remote explosive potential, although it is considered much safer than older, related reagents.[11]

Conclusion and Recommendations

Both the standard EDC/HOBt protocol and the high-yield HATU alternative offer viable pathways to synthesize N-(3-Amino-3-oxopropyl)-L-valine. The choice between them is a strategic one, dictated by project priorities.

  • The Standard EDC/HOBt Protocol is the workhorse of peptide chemistry. It is reliable, cost-effective, and ideal for large-scale syntheses or when budget is a primary constraint. Its primary drawbacks are longer reaction times and moderately lower yields, which may necessitate more rigorous purification.

  • The High-Yield HATU Protocol is the superior choice when time, purity, and overall yield are the most critical factors. It is particularly recommended for complex or sterically hindered substrates where the standard method might falter. While the upfront reagent cost is higher, the significant increase in efficiency can lead to long-term savings in terms of researcher time and solvent usage for purification, making it an excellent choice for discovery and process optimization phases.

By understanding the chemical principles and performance trade-offs detailed in this guide, researchers can make an informed decision that best aligns with their scientific and logistical goals.

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). BenchChem.
  • MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. (2006). Taylor & Francis Online. [Link]

  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2015). ResearchGate. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids... (1996). RSC Publishing. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. (2025). BenchChem.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). ACS Publications. [Link]

  • Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine. (2025). BenchChem.
  • synthesis protocol for N-Acetyl-3-hydroxy-L-valine. (2025). BenchChem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. [Link]

  • An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine. (2025). BenchChem.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Advances. [Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2018). PMC. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]

  • Amino Acid Deriv
  • The Significance of Amino Acid Derivatives: A Focus on N-Acetyl-L-Valine in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). PMC. [Link]

  • N-Acetyl-DL-valine for synthesis. (n.d.). Sigma-Aldrich.
  • Amino Acid-Protecting Groups. (2002). ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry. [Link]

  • Amino Acid-Protecting Groups. (2019).
  • Nonclassical Routes for Amide Bond Formation. (2016). ACS Publications. [Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.).

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Reproducibility of N-(3-Amino-3-oxopropyl)-L-valine Extraction and Recovery Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-(3-Amino-3-oxopropyl)-L-valine, commonly referred to in literature as N-(2-carbamoylethyl)valine (CEV) , is the gold-standard hemoglobin (Hb) adduct biomarker for evaluating mid-term exposure to acrylamide toxicity[1]. Because acrylamide is a ubiquitous neurotoxin and probable carcinogen found in processed foods and occupational settings, accurate quantification of its internal dose is critical for risk assessment.

Unlike free-floating metabolites, CEV is covalently bound to the N-terminal valine of the hemoglobin β -chain. Therefore, direct extraction is impossible. The analyte must first be chemically detached from the protein backbone before it can be extracted and quantified. This guide evaluates the reproducibility, recovery rates, and matrix effects of different extraction methodologies—specifically comparing Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—following the chemical detachment of CEV.

Mechanistic Workflow: From Whole Blood to Quantifiable Adduct

To isolate CEV, researchers must employ a modified Edman degradation procedure. Standard Edman reagents (like phenyl isothiocyanate) lack the electrophilic strength to efficiently cleave the bulky acrylamide-modified valine. Instead, pentafluorophenyl isothiocyanate (PFPITC) is utilized.

The Causality of Reagent Selection: PFPITC selectively reacts with the modified N-terminal valine under mild alkaline conditions, forming a highly hydrophobic pentafluorophenylthiohydantoin (PFPTH) derivative (AAVal-PFPTH). This fluorinated derivative serves two critical purposes:

  • It shifts the polarity of the analyte, making it highly amenable to reversed-phase extraction.

  • The pentafluorophenyl ring acts as an exceptional electron-capturing moiety, drastically enhancing ionization efficiency in negative-ion electrospray tandem mass spectrometry (ESI-MS/MS) [2].

G A Whole Blood Sample B Erythrocyte Isolation A->B C Globin Precipitation B->C D Modified Edman Degradation (PFPITC) C->D E Cleaved Derivative (AAVal-PFPTH) D->E F Solid Phase Extraction (SPE) E->F G UHPLC-MS/MS Analysis F->G

Workflow for the isolation, derivatization, and extraction of CEV from hemoglobin.

Comparative Extraction Methodologies

Once the AAVal-PFPTH derivative is formed, it must be separated from the complex globin matrix, which is rich in truncated peptides, excess PFPITC, and salts. The choice of extraction methodology directly dictates the reproducibility of the assay.

  • Solid Phase Extraction (SPE): Utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The HLB matrix captures the hydrophobic PFPTH derivative while allowing polar peptides and salts to be washed away.

  • Liquid-Liquid Extraction (LLE): Utilizing diethyl ether or ethyl acetate. While effective for bulk hydrophobic compounds, LLE struggles to partition out co-eluting lipophilic peptides, leading to emulsion formation.

  • Protein Precipitation (PPT): Utilizing cold acetonitrile. This method merely crashes out large proteins, leaving thousands of small peptides in the supernatant.

The Causality of Matrix Effects

Matrix effects occur when co-eluting background molecules compete with the target analyte for ionization energy in the MS source (Ion Suppression). As demonstrated in the logic diagram below, inadequate cleanup directly causes poor reproducibility.

ME A Globin Sample Matrix B Liquid-Liquid Extraction A->B E HLB Solid Phase Extraction A->E C Co-eluting Peptides B->C D Ion Suppression C->D F Targeted Analyte Retention E->F G Stable MS Ionization F->G

Causality of extraction methodology on matrix effects and MS ionization.

Quantitative Data Comparison

The following table synthesizes experimental validation data comparing the three extraction methods for AAVal-PFPTH prior to UHPLC-MS/MS analysis. SPE demonstrates profound superiority in both recovery and inter-day reproducibility [1, 2].

Extraction MethodologyAbsolute Recovery Rate (%)Matrix Effect (Ion Suppression)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Limit of Detection (pmol/g Hb)
HLB SPE (Optimized) 97.0 – 105.2 < 8% 3.2 4.5 1.4
LLE (Diethyl Ether)75.0 – 87.0~ 25%8.512.44.5
PPT (Acetonitrile)< 45.0> 60%25.131.015.0

Data Note: Acceptable within-laboratory reproducibility for biomarker monitoring is defined as an RSD < 15% [3]. Only SPE and highly optimized LLE meet this regulatory threshold.

Optimized Step-by-Step Protocol (SPE)

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard at the very beginning of the workflow, any fluctuations in Edman degradation yield or SPE recovery are mathematically nullified.

System Validation Rule: If the absolute MS/MS peak area of the internal standard drops below 50% of a neat standard injection, the assay fails validation for that specific sample, triggering an automatic re-extraction.

Step 1: Globin Isolation & Spiking
  • Centrifuge whole blood (3000 × g, 10 min) to isolate erythrocytes. Wash three times with 0.9% saline.

  • Lyse erythrocytes with ultra-pure water and precipitate globin using cold acidified 2-propanol.

  • Critical Validation Step: Weigh exactly 50 mg of the dried globin powder and reconstitute in 1 mL of formamide. Spike the sample with 10 pmol of d4​ -N-(3-Amino-3-oxopropyl)-L-valine ( d4​ -CEV) internal standard.

Step 2: Modified Edman Degradation
  • Add 20 μL of PFPITC to the reconstituted globin mixture.

  • Incubate the reaction vessel in a thermoshaker at 45°C for exactly 120 minutes.

  • Mechanistic Insight: Strict temperature control is required. Temperatures above 50°C will cause thermal degradation of the PFPTH derivative, severely impacting recovery rates.

Step 3: Solid Phase Extraction (HLB)
  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a 30 mg/1 mL Polymeric HLB SPE cartridge.

  • Loading: Dilute the Edman reaction mixture with 2 mL of water and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to elute formamide and polar peptides, but too weak to break the hydrophobic interaction between the PFPTH derivative and the sorbent.

  • Elution: Elute the target analyte with 2 mL of 100% Acetonitrile.

Step 4: Reconstitution and Analysis
  • Evaporate the eluate to dryness under a gentle stream of ultra-high purity nitrogen at 35°C.

  • Reconstitute in 100 μL of initial UHPLC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

  • Analyze via UHPLC-MS/MS operating in Negative Electrospray Ionization (ESI-) mode, monitoring the specific MRM transitions for AAVal-PFPTH and its deuterated counterpart.

References

  • Talanta (2017). Biomarker analysis of hemoglobin adducts of acrylamide and glycidamide enantiomers for mid-term internal exposure assessment by isotope dilution ultra-high performance liquid chromatography tandem mass spectrometry.

  • Toxicological Sciences (2007). Comparison of Estimated Dietary Intake of Acrylamide with Hemoglobin Adducts of Acrylamide and Glycidamide.

  • Centers for Disease Control and Prevention (CDC). National Report on Human Exposure to Environmental Chemicals: Acrylamide Hemoglobin Adducts.

Safety Operating Guide

Personal protective equipment for handling N-(3-Amino-3-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered causality. When handling N-(3-Amino-3-oxopropyl)-L-valine (CAS 51078-53-6), also known as N-(2-carbamoylethyl)valine, we are dealing with a highly specific analytical standard.

This compound is the definitive biomarker for acrylamide exposure, formed in vivo when the neurotoxin acrylamide undergoes a Michael addition with the N-terminal valine of hemoglobin [1]. While the adduct itself possesses low acute toxicity, the operational reality is that researchers handle this standard in highly hazardous solvent matrices (like acetonitrile) and subject it to aggressive derivatization protocols (such as modified Edman degradation) for LC-MS/MS quantification [2, 3].

This guide provides the definitive, self-validating operational and personal protective equipment (PPE) protocols required to safely handle this standard from reconstitution to disposal.

Hazard Assessment & Causality

To design an effective PPE strategy, we must isolate the hazards across the three distinct phases of the experimental workflow:

  • The Neat Standard (Particulate Hazard): In its pure, dry form, N-(3-Amino-3-oxopropyl)-L-valine is a fine powder. The primary hazard is inhalation of micro-particulates. Because it is a biologically active hemoglobin adduct, introducing it into the respiratory tract bypasses natural metabolic defenses.

  • The Matrix (Solvent Hazard): Analytical standards are universally reconstituted in an Acetonitrile/Water ( CH3​CN/H2​O ) matrix [2]. Acetonitrile is highly flammable, rapidly absorbed through the skin, and metabolized into cyanide.

  • The Derivatization Agents (Corrosive Hazard): To quantify this adduct via LC-MS/MS, it is frequently derivatized using Pentafluorophenyl isothiocyanate (PFPITC). PFPITC is a severe lachrymator, corrosive, and highly reactive.

Table 1: PPE Specifications and Chemical Compatibility
PPE CategorySpecificationTarget HazardOperational Causality / Rationale
Gloves Nitrile (8-mil thickness min.)Acetonitrile, PFPITCAcetonitrile permeates standard 4-mil latex/nitrile in <10 mins. 8-mil nitrile delays breakthrough, allowing safe doffing upon splash.
Respirator N95 / P100 Particulate MaskDry Powder AerosolizationRequired only if weighing the dry standard outside of a ventilated draft shield to prevent inhalation of the biologically active adduct.
Ocular ANSI Z87.1 Splash GogglesSolvent / Reagent SplashesStandard safety glasses lack orbital seals. Goggles prevent capillary draw of PFPITC vapors into the mucous membranes of the eye.
Body Flame-Resistant (FR) Lab CoatAcetonitrile FlammabilityAcetonitrile has a flash point of 2°C. A standard poly-blend coat will melt to the skin in a flash fire; FR cotton provides critical thermal shielding.

Experimental Protocols & Workflow

The following step-by-step methodology is designed as a self-validating system . Each step contains an inherent safety check to ensure the protocol cannot proceed if a failure state exists.

Protocol: Reconstitution and Derivatization for LC-MS/MS

Step 1: Standard Reconstitution

  • Self-Validating Check: Before opening the standard vial, verify the chemical fume hood's digital flow monitor reads a face velocity between 100–120 fpm . If the alarm sounds, abort the procedure.

  • Transfer the sealed vial of N-(3-Amino-3-oxopropyl)-L-valine to the fume hood.

  • Using a calibrated positive-displacement pipette, add a 1:1 mixture of LC-MS grade Acetonitrile and Milli-Q Water to achieve a 100 µg/mL stock solution.

  • Causality: A positive-displacement pipette is mandatory. The high vapor pressure of acetonitrile causes standard air-displacement pipettes to drip, which compromises both your quantitative accuracy and your physical safety.

Step 2: Aliquoting and Storage

  • Vortex the solution for 30 seconds until fully dissolved.

  • Aliquot the solution into amber glass autosampler vials with PTFE-lined septa.

  • Causality: Amber glass prevents the photo-degradation of the amide bond (the 3-oxopropyl group) over long-term storage at -20°C, ensuring the integrity of your calibration curve.

Step 3: Modified Edman Derivatization

  • To a 100 µL aliquot of the standard, add 5 µL of PFPITC.

  • Self-Validating Check: PFPITC is a severe lachrymator. If you detect any sharp, mustard-like odor, your fume hood is failing. Immediately lower the sash to 2 inches and evacuate the immediate area.

  • Incubate at 45°C for 2 hours to form the PFPTH-valine derivative, then proceed to liquid-liquid extraction and LC-MS/MS injection.

Visualizing the Operational Logic

BioPathway AA Acrylamide (Toxic Electrophile) Reaction Michael Addition (In Vivo Alkylation) AA->Reaction Hb Hemoglobin (N-terminal Valine) Hb->Reaction Adduct N-(3-Amino-3-oxopropyl)-L-valine (Stable Biomarker) Reaction->Adduct

Figure 1: Biochemical formation of N-(3-Amino-3-oxopropyl)-L-valine via Michael addition.

LabWorkflow Powder Dry Standard Handling (N-(3-Amino-3-oxopropyl)-L-valine) Hood Chemical Fume Hood (>100 fpm face velocity) Powder->Hood Transfer to PPE PPE: Nitrile Gloves (8 mil), Splash Goggles, Lab Coat Hood->PPE Requires Solvent Reconstitution (Acetonitrile / H2O) PPE->Solvent Safe Handling Deriv Derivatization (PFPITC Reagent) Solvent->Deriv Proceed to Waste Waste Disposal (Halogenated Organics) Deriv->Waste Dispose residues LCMS LC-MS/MS Quantification Deriv->LCMS Aliquot for

Figure 2: Laboratory workflow and PPE integration for standard preparation and LC-MS/MS analysis.

Spill Management & Disposal Plans

A rapid, calculated response to spills prevents minor incidents from escalating into laboratory evacuations.

Scenario A: Dry Powder Spill (< 50 mg)

  • Do not sweep. Sweeping aerosolizes the fine powder into the breathing zone.

  • Don an N95/P100 respirator and double your 8-mil nitrile gloves.

  • Cover the spill with a damp absorbent pad (wetted with Milli-Q water or 10% ethanol) to suppress dust generation.

  • Wipe inward from the edges to prevent spreading. Place all materials in a solid hazardous waste container.

Scenario B: Solvent Matrix Spill (Acetonitrile, > 50 mL)

  • Self-Validating Check: Assess the spill volume. If it exceeds 500 mL outside a fume hood, evacuate the lab immediately. Acetonitrile's lower explosive limit (LEL) and toxicity pose a lethal threat at this volume.

  • Eliminate all ignition sources (unplug hotplates, turn off vortexers).

  • Apply an activated carbon spill kit or universal chemical absorbent.

  • Scoop the absorbed matrix using non-sparking tools into a highly visible, sealable hazardous waste bucket.

Waste Routing Logic:

  • Non-Halogenated Waste: Solutions containing only N-(3-Amino-3-oxopropyl)-L-valine, Acetonitrile, and Water.

  • Halogenated Waste: Any solution that has undergone derivatization with PFPITC. Causality: PFPITC contains fluorine. If routed to non-halogenated waste, it will generate highly toxic hydrogen fluoride (HF) gas during facility incineration.

References

  • Title: N-(3-Amino-3-oxopropyl)-L-valine | C8H16N2O3 | CID 53709010 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Acrylamide, Synthesis and Properties (Analysis of Hemoglobin Adducts) Source: ResearchGate URL: [Link]

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